molecular formula C11H12O2 B1609221 methyl (Z)-2-methyl-3-phenylprop-2-enoate CAS No. 25692-59-5

methyl (Z)-2-methyl-3-phenylprop-2-enoate

Cat. No.: B1609221
CAS No.: 25692-59-5
M. Wt: 176.21 g/mol
InChI Key: QILOUBBQVGUFNG-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-methylcinnamate (CAS 25692-59-5) is a synthetic cinnamic acid ester derivative offered for research and development purposes. It is structurally characterized by a methyl ester group and an additional methyl substitution on the propenoic acid chain, differentiating it from the more common methyl cinnamate. This compound is part of the broader class of cinnamate esters, which are widely investigated in scientific research for their diverse biological activities and utility as chemical intermediates . Cinnamate derivatives, in general, have demonstrated significant antimicrobial potential in research settings. Studies on synthetic cinnamates have shown activity against pathogenic fungi and bacteria, suggesting their value as prototypes in the development of new antimicrobial agents . Furthermore, the cinnamate structure is a known chromophore with strong UV absorption, making related compounds of interest in materials science for applications such as UV shielding and light-driven molecular switches . As a building block in organic synthesis, its structure offers sites for further chemical modification. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

25692-59-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (Z)-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8-

InChI Key

QILOUBBQVGUFNG-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Stereoselective Synthesis of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

As a Senior Application Scientist, I frequently encounter the challenge of controlling stereochemistry in the assembly of complex active pharmaceutical ingredients (APIs). The compound methyl (Z)-2-methyl-3-phenylprop-2-enoate (also known as methyl (Z)-


-methylcinnamate, CAS: 25692-59-5) serves as a quintessential model for understanding the delicate balance between thermodynamic stability and kinetic control.

This whitepaper synthesizes the physicochemical profiling, stereochemical dynamics, and field-proven synthetic protocols required to isolate and utilize the Z-isomer of this highly versatile


-unsaturated ester.

Physicochemical and Thermodynamic Profiling

Before deploying any molecule in a synthetic pipeline or drug discovery program, a rigorous understanding of its physicochemical properties is mandatory. The properties of this compound dictate its behavior in solvation, partition, and downstream biological assays[1].

Quantitative Data Summary
PropertyValueScientific Implication
Molecular Formula C₁₁H₁₂O₂Base scaffold for functionalized cinnamates.
Molecular Weight 176.215 g/mol Low molecular weight; excellent fragment for fragment-based drug discovery (FBDD).
Boiling Point 262.6 °C (at 760 mmHg)Indicates strong intermolecular dipole-dipole interactions from the ester moiety[1].
Density 1.057 g/cm³Slightly denser than water; relevant for biphasic extraction protocols[1].
LogP / XLogP3 2.26 / 2.6Optimal lipophilicity for membrane permeability, strictly adhering to Lipinski’s Rule of 5[1].
Topological Polar Surface Area (PSA) 26.30 ŲHighly favorable for blood-brain barrier (BBB) penetration if used as a neuro-active scaffold[1].
Hydrogen Bond Donors / Acceptors 0 / 2Lacks protic hydrogens; acts solely as an H-bond acceptor via the carbonyl and methoxy oxygens[1].
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to enzymatic binding pockets[1].

Causality Insight: The LogP of 2.26 combined with a PSA of 26.30 Ų makes this compound an ideal lipophilic core for drug design. For instance, derivatives of this scaffold have been successfully designed as competitive inhibitors for zinc proteases like carboxypeptidase A, where the spatial arrangement of the phenyl ring and ester is critical for coordinating the active site[2].

Stereochemical Dynamics: The E vs. Z Conundrum

In standard olefination reactions (such as the classic Wittig reaction), the synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-unsaturated esters from stabilized ylides overwhelmingly favors the thermodynamic E-isomer. In the E-isomer, the bulky phenyl group and the ester moiety are positioned trans to minimize steric clash.

However, synthesizing the (Z)-isomer requires forcing the reaction through a higher-energy kinetic pathway. In the Z-configuration, the highest priority groups on the alkene (the -COOMe group on C2 and the -Phenyl group on C3) are cis to each other. This steric congestion makes the Z-isomer thermodynamically less stable, mandating highly specialized synthetic conditions to prevent post-olefination isomerization.

Mechanistic Pathway: Z-Selective Olefination

To achieve strict Z-selectivity, we abandon the standard Wittig or Horner-Wadsworth-Emmons (HWE) conditions and employ the Still-Gennari modification . By utilizing a phosphonate with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, we accelerate the elimination of the oxaphosphetane intermediate. This rapid elimination traps the kinetically favored cis-oxaphosphetane before it can equilibrate to the more stable trans-oxaphosphetane, yielding the Z-alkene.

G A Benzaldehyde + Modified Phosphonate B Base (KHMDS/18-C-6) Kinetic Deprotonation A->B -78 °C, THF C cis-Oxaphosphetane (Kinetic Intermediate) B->C Fast Addition D trans-Oxaphosphetane (Thermodynamic) B->D Slow Addition E Methyl (Z)-2-methyl- 3-phenylprop-2-enoate C->E Rapid Elimination (Trifluoroethyl effect) F E-Isomer (Minimized Byproduct) D->F Elimination

Caption: Mechanistic divergence in Still-Gennari olefination kinetically trapping the Z-isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a specific rationale, and the final analytical step confirms the stereochemistry without ambiguity.

Step-by-Step Synthesis of this compound

Reagents Required:

  • Benzaldehyde (purified via distillation prior to use).

  • Methyl 2-(bis(2,2,2-trifluoroethyl)phosphoryl)propanoate (Still-Gennari reagent).

  • Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene).

  • 18-Crown-6 (acts to sequester K⁺, preventing it from coordinating the oxaphosphetane and slowing elimination).

  • Anhydrous Tetrahydrofuran (THF).

Protocol:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Add 18-crown-6 (1.2 eq) and the Still-Gennari phosphonate (1.1 eq) in anhydrous THF.

  • Kinetic Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress thermodynamic equilibration. Dropwise add KHMDS (1.15 eq). Stir for 30 minutes to ensure complete ylide formation.

  • Electrophile Addition: Slowly add benzaldehyde (1.0 eq) dropwise. Maintain the temperature at -78 °C for 2 hours.

  • Reaction Quench: Quench the reaction cold by adding saturated aqueous NH₄Cl. Causality: Quenching at -78 °C destroys any unreacted ylide before the solution warms, preventing late-stage formation of the E-isomer.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

  • Self-Validation via NMR: Submit the purified product for ¹H-NMR and NOESY analysis.

    • Validation Logic: In the Z-isomer, the vinylic proton is cis to the

      
      -methyl group. A strong NOE (Nuclear Overhauser Effect) cross-peak between the vinylic proton (
      
      
      
      7.3 ppm) and the methyl protons (
      
      
      2.1 ppm) definitively confirms the Z-geometry. If the cross-peak is absent, the E-isomer has been formed.

Workflow N1 1. Reagent Prep Strictly Anhydrous THF N2 2. Ylide Generation KHMDS at -78 °C N1->N2 N3 3. Electrophile Addition Benzaldehyde dropwise N2->N3 N4 4. Reaction Quench Sat. NH4Cl at -78 °C N3->N4 N5 5. Purification Silica Chromatography N4->N5 N6 6. Validation 1H-NMR (NOESY) N5->N6

Caption: Self-validating experimental workflow for Z-selective synthesis and isolation.

Downstream Applications in Drug Development

The synthesis of methyl 2-methyl-3-phenylacrylate derivatives is not merely an academic exercise; it is a critical stepping stone in modern pharmacology and materials science.

  • Chiral Sulfides and Desulfurative Fluorination: The

    
    -unsaturated system of this ester serves as an excellent Michael acceptor. It has been utilized in the synthesis of chiral sulfides, where the electron-withdrawing ester group ensures highly effective nucleophilic addition at the 
    
    
    
    -position. These sulfides are subsequently used in advanced late-stage desulfurative fluorination methodologies for PET imaging tracers[3].
  • Zinc Protease Inhibitors: The structural geometry of the Z-isomer provides a rigid backbone that has been exploited in the design of competitive inhibitors for carboxypeptidase A. By utilizing the spatial orientation of the molecule, researchers have successfully appended imidazole rings as effective zinc-coordinating ligands, achieving highly potent inhibition profiles (

    
     values in the sub-micromolar range)[2].
    

By mastering the stereoselective synthesis and understanding the physicochemical boundaries of this compound, synthetic chemists can reliably deploy this scaffold in the most demanding drug discovery campaigns.

References

  • LookChem Database. "this compound - Chemical Properties and Safety Information." LookChem. Available at: [Link]

  • Alma Mater Studiorum – University of Bologna. "Synthetic route for F labeled triazole-modified oligonucleotides through a new late-stage desulfurative fluorination methodology." UNIBO Institutional Repository. Available at: [Link]

  • Molaid Chemical Database. "this compound | 21370-57-0 - Synthesis and Application in Carboxypeptidase A Inhibitors." Molaid. Available at: [Link]

  • O'Brien, C. J., et al. "Catalytic Wittig and Mitsunobu Reactions." US Patent Application US20120029211A1. Google Patents.
  • Longwitz, L., et al. "Phosphetane Oxides as Redox Cycling Catalysts in the Catalytic Wittig Reaction at Room Temperature." Amazon S3 Hosted Supplementary Information. Available at: [Link]

Sources

Technical Monograph: Methyl α-Methylcinnamate (CAS 25692-59-5)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl α-methylcinnamate (CAS 25692-59-5), structured for researchers and drug development professionals.

Chemical Class: Cinnamate Ester | Role: Pharmaceutical Intermediate & Fragrance Ingredient[1]

Executive Summary

Methyl α-methylcinnamate (Methyl 2-methyl-3-phenylacrylate) is a functionalized ester derivative of cinnamic acid.[1] Characterized by its conjugated π-system and α-methyl substitution, it serves as a critical building block in organic synthesis, particularly for creating complex pharmaceutical scaffolds and high-value fragrance compounds.[1] Its structural rigidity and Michael acceptor properties make it a versatile substrate for cycloadditions and nucleophilic attacks.

Chemical Identity & Structural Analysis

The compound features a phenyl ring conjugated with an α,β-unsaturated ester.[1] The presence of the methyl group at the alpha position introduces steric constraints that influence the stereoselectivity of subsequent reactions, distinguishing it from the non-methylated methyl cinnamate.[1]

Table 1: Chemical Identification Data
PropertySpecification
CAS Number 25692-59-5
IUPAC Name Methyl 2-methyl-3-phenylprop-2-enoate
Common Synonyms Methyl α-methylcinnamate; Methyl 2-methyl-3-phenylacrylate
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES O=C(OC)/C(C)=C/C1=CC=CC=C1
InChI Key ZDOWGOCJXFRDOM-UHFFFAOYSA-N
Stereochemistry Typically exists as the (E)-isomer (trans) due to thermodynamic stability.[1][2]
Structural Visualization

The following diagram illustrates the synthesis pathway via the Horner-Wadsworth-Emmons (HWE) reaction, a standard method for controlling the E-selectivity of the alkene.[1]

SynthesisPathway Benzaldehyde Benzaldehyde (Substrate) Intermediate Betaine Intermediate Benzaldehyde->Intermediate Base (NaH/THF) Phosphonate Triethyl 2-phosphonopropionate (Reagent) Phosphonate->Intermediate Product Methyl α-methylcinnamate (CAS 25692-59-5) Intermediate->Product Elimination (E-selective) Byproduct Phosphate Salt Intermediate->Byproduct

Figure 1: Stereoselective synthesis of Methyl α-methylcinnamate via HWE reaction.

Physicochemical Properties

Understanding the physical state is crucial for handling and formulation. The compound has a melting point near physiological temperature, requiring temperature-controlled storage to prevent phase changes during transport.[1]

Table 2: Physical & Chemical Properties
ParameterValueCausality/Relevance
Appearance White to off-white crystalline solidSolid state facilitates weighing; melts easily near body temp.
Melting Point 33.5 – 36 °CLow MP requires cool storage (<25°C) to avoid caking.[1]
Boiling Point 260 – 262 °C (at 760 mmHg)High BP indicates low volatility, useful for high-temp reactions.[1]
Density 1.042 g/cm³ (at 36°C)Slightly denser than water; phase separation is straightforward.[1]
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OLipophilic nature requires organic solvents for extraction.[1]
Flash Point > 110 °CNon-flammable under standard lab conditions.

Synthesis Protocol (Self-Validating)

Objective: Synthesize Methyl α-methylcinnamate with high (E)-selectivity. Method: Horner-Wadsworth-Emmons (HWE) Olefination.[1] Rationale: The HWE reaction is preferred over the Wittig reaction for stabilizing phosphonate carbanions, yielding the thermodynamically stable (E)-ester.[1]

Step-by-Step Methodology
  • Reagent Preparation :

    • In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) (1.1 eq, 60% dispersion in oil) in anhydrous Tetrahydrofuran (THF) .

    • Cool to 0°C.

  • Ylide Formation :

    • Dropwise add Triethyl 2-phosphonopropionate (1.1 eq).[1]

    • Observation Check: Evolution of H₂ gas indicates deprotonation. Stir for 30 min until the solution becomes clear.

  • Coupling :

    • Add Benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Work-up :

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification :

    • Recrystallize from Hexane/Ethyl Acetate or perform vacuum distillation if the product remains liquid due to supercooling.

    • Validation: ¹H NMR should show a quartet for the vinyl proton (~7.6 ppm) and a singlet for the ester methyl.[1]

Applications & Reactivity Profile

Pharmaceutical Development

Methyl α-methylcinnamate acts as a Michael Acceptor . The α,β-unsaturated system allows for conjugate addition reactions with nucleophiles (amines, thiols), a mechanism often exploited in the design of covalent inhibitors or prodrugs.[1]

  • Building Block : Used in the synthesis of indanone derivatives and heterocyclic compounds via cyclization.

  • UV Absorption : The conjugated system absorbs UV radiation, making derivatives useful in photostability studies.

Fragrance Industry

The compound imparts a sweet, balsamic, fruity odor with strawberry nuances.[1] It is used as a fixative and heart note in perfumery, requiring high purity (>98%) to avoid off-odors from benzaldehyde residues.[1]

Reactivity Logic Diagram

Reactivity cluster_reactions Primary Reaction Pathways Compound Methyl α-methylcinnamate (Michael Acceptor) Hydrolysis Hydrolysis Compound->Hydrolysis NaOH/H2O Reduction Reduction Compound->Reduction LiAlH4 Cycloaddition [2+2] Cycloaddition Compound->Cycloaddition UV Light (hν) Product1 α-Methylcinnamic Acid (Metabolite/Building Block) Hydrolysis->Product1 Product2 Allylic Alcohols (Fragrance/Pharma) Reduction->Product2 Product3 Cyclobutane Derivatives (Photochemistry) Cycloaddition->Product3

Figure 2: Primary reactivity pathways for Methyl α-methylcinnamate.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[3][4]

    • H319 : Causes serious eye irritation.[3][4][5]

    • H335 : May cause respiratory irritation.[4][5]

  • Precautionary Measures :

    • PPE : Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat are mandatory.[1]

    • Storage : Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation or polymerization over long periods.[1]

    • Disposal : Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5366068, Methyl alpha-methylcinnamate. Retrieved from [Link][1]

Sources

Biological Activity and Therapeutic Potential of Methyl (Z)-2-Methyl-3-Phenylprop-2-Enoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

Methyl (Z)-2-methyl-3-phenylprop-2-enoate—commonly known as methyl


-methylcinnamate—and its hydrolyzed free acid derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. While unsubstituted cinnamic acids are ubiquitous in nature, the strategic addition of an 

-methyl group fundamentally alters the molecule's steric profile, lipophilicity, and rotational degrees of freedom.

From an application science perspective, the


-methyl group is not merely a passive structural feature; it acts as a conformational lock. By restricting the rotation of the phenyl ring relative to the alkene, the (Z)-configuration forces the molecule into a defined geometry. This steric constraint is the causal driver behind its two most prominent biological applications: competitive enzyme inhibition  in oncology and photochemical isomerization  in photopharmacology.

Endocrine Oncology: AKR1C3 (17 -HSD5) Inhibition

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17


-hydroxysteroid dehydrogenase type 5, is a critical enzyme in the pre-receptor regulation of steroid hormones. It catalyzes the reduction of weak androgens (like androstenedione) into highly potent testosterone, driving the progression of castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancers.

-Methylcinnamic acid derivatives have been identified as potent, competitive inhibitors of AKR1C3[1].

Mechanistic Causality: Why does the


-methyl derivative outperform many other small-molecule inhibitors? The AKR1C3 active site contains a highly specific, flexible hydrophobic sub-pocket. The 

-methyl group provides the exact steric bulk required to anchor the phenyl ring deeply within this lipophilic pocket, preventing the natural substrate from entering. Simultaneously, the carboxylate group forms critical hydrogen bonds with the enzyme's catalytic tetrad (Tyr55, His117). Unsubstituted cinnamic acids lack this anchoring bulk, resulting in weaker binding affinities.

AKR1C3_Pathway Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (17β-HSD5) Androstenedione->AKR1C3 Substrate Binding Testosterone Testosterone (Potent Androgen) Cancer Prostate/Breast Cancer Progression Testosterone->Cancer AR Activation AKR1C3->Testosterone Reduction Inhibitor α-Methylcinnamate Derivatives Inhibitor->AKR1C3 Competitive Inhibition

Diagram 1: Mechanism of AKR1C3 inhibition by α-methylcinnamate derivatives in cancer.

Photopharmacology: Two-Photon Uncaging Platforms

Beyond direct receptor interaction, the


-methylcinnamate scaffold is heavily utilized in the design of Photocleavable Protecting Groups (PPGs) for targeted drug delivery. Specifically, 

-hydroxy-

-methylcinnamate esters are used to "cage" biologically active molecules, rendering them inert until exposed to precise light stimuli [2].

Mechanistic Causality: The uncaging process relies on a two-photon excitation (using Near-Infrared light) that triggers a photochemical


 isomerization. However, isomerization alone does not release the drug. The drug is released during the subsequent thermal lactonization step. Here, the 

-methyl group plays a vital role via the Thorpe-Ingold effect (steric compression). The bulky methyl group reduces the bond angle between the reactive hydroxyl and ester groups, forcing them into close spatial proximity. This dramatically accelerates the spontaneous lactonization, rapidly releasing the active drug and yielding a fluorescent coumarin byproduct. This fluorescence provides a 1:1 stoichiometric readout of drug release, creating a self-validating delivery system.

Photopharmacology CagedDrug Caged Drug (o-Hydroxy-α-methylcinnamate ester) Excitation Two-Photon Excitation (NIR Light, 740 nm) CagedDrug->Excitation Isomerization E-Z Isomerization (Photochemical) Excitation->Isomerization Lactonization Spontaneous Lactonization (Thermal) Isomerization->Lactonization Release Active Drug Release Lactonization->Release Fluorescence Coumarin Byproduct (Fluorescence Reporter) Lactonization->Fluorescence

Diagram 2: Two-photon uncaging workflow of o-hydroxy-α-methylcinnamate platforms.

Secondary Biological Activities

While oncology and photopharmacology dominate the advanced applications,


-methylcinnamate derivatives also exhibit baseline activities in metabolic and infectious disease models:
  • Anti-Glycation: Cinnamic acid derivatives significantly inhibit the formation of Advanced Glycation End products (AGEs) by preventing protein carbonyl formation and thiol oxidation, showing promise for preventing diabetic complications [3].

  • Antimicrobial Efficacy: Similar to cinnamaldehyde,

    
    -methyl derivatives disrupt the lipid bilayer of gram-negative bacteria (e.g., E. coli), altering membrane permeability and inhibiting essential enzymatic functions [4].
    

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating


-methylcinnamate derivatives.
Protocol A: In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol utilizes 9,10-phenanthrenequinone (PQ) as a specific substrate to isolate AKR1C3 activity from other aldo-keto reductase isoforms.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.5). Synthesize or procure human recombinant AKR1C3 enzyme.

  • Inhibitor Dilution: Dissolve the

    
    -methylcinnamate derivative in DMSO. Prepare a serial dilution (0.1 
    
    
    
    M to 100
    
    
    M). Control Check: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
  • Reaction Mixture: In a UV-transparent 96-well plate, combine 10

    
    L of the inhibitor solution, 20 
    
    
    
    L of 1 mM NADPH, and 50
    
    
    L of AKR1C3 enzyme (adjusted to yield a linear reaction rate).
  • Baseline Measurement: Incubate at 37°C for 5 minutes. Read baseline absorbance at 340 nm to ensure no auto-oxidation of NADPH is occurring.

  • Initiation: Add 20

    
    L of 1 mM 9,10-phenanthrenequinone (PQ) to initiate the reaction.
    
  • Kinetic Readout: Monitor the depletion of NADPH by measuring the decrease in absorbance at 340 nm over 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot log[Inhibitor] vs. normalized response to determine the 
    
    
    
    value.
Protocol B: Two-Photon Uncaging & Fluorescence Reporting

This protocol validates the photolytic release of a drug from an


-hydroxy-

-methylcinnamate cage.
  • Sample Preparation: Dissolve the caged compound in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 10

    
    M.
    
  • Optical Setup: Place the sample in a quartz microcuvette. Align a mode-locked Ti:Sapphire laser tuned to 740 nm (Near-Infrared) for two-photon excitation.

  • Irradiation: Irradiate the sample using short pulses (e.g., 100 fs pulse width, 80 MHz repetition rate) to prevent thermal degradation of the sample.

  • Fluorescence Monitoring: Using a spectrofluorometer coupled to the setup, continuously monitor the emission at 400–450 nm. Causality Note: The intact caged compound is non-fluorescent; the emergence of the 450 nm signal strictly corresponds to the formation of the coumarin byproduct, directly correlating to drug release.

  • Quantification: Aliquot samples at specific time intervals (0, 5, 10, 30 mins) and analyze via HPLC-MS to quantify the exact molar release of the active payload against the fluorescence intensity curve.

Quantitative Data Summary

The following table synthesizes the benchmark quantitative metrics for


-methylcinnamate derivatives across their primary applications:
Compound / DerivativeTarget / ApplicationMetric TypeValueMechanistic Note

-Methylcinnamic acid
AKR1C3 (17

-HSD5)

6.4

M
Competitive inhibition via hydrophobic pocket anchoring [1].
Unsubstituted Cinnamic acidAKR1C3 (17

-HSD5)

50.0

M
Weaker binding due to lack of

-steric bulk[1].

-Hydroxy-

-methylcinnamate
Two-Photon UncagingQuantum Yield (

)
~0.13 - 0.23Enhanced isomerization efficiency in enzymatic active sites [2].
Cinnamic acid derivativesAGEs FormationInhibition %11.9% - 63.3%Concentration-dependent inhibition at 1 mM [3].

References

  • Golob, B., Gomboc, N., Brozic, P., & Gobec, S. (2006). Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3). Molecular and Cellular Endocrinology.[Link]

  • Gagey, N., Neveu, P., Benbrahim, C., Goetz, B., Aujard, I., Baudin, J.-B., & Jullien, L. (2007). Two-Photon Uncaging with Fluorescence Reporting: Evaluation of the o-Hydroxycinnamic Platform. Journal of the American Chemical Society, 129(32), 9986-9998.[Link]

  • Muthenna, P., Akileshwari, C., & Reddy, G. B. (2018). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Science.gov Aggregated Research.[Link]

  • Valerga, J., et al. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. ResearchGate.[Link]

Technical Guide: Stereochemical Analysis & Synthesis of Methyl 2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-3-phenylprop-2-enoate (also known as methyl


-methylcinnamate) is a trisubstituted 

-unsaturated ester widely utilized as a UV-absorbing chromophore in cosmetics and a metabolic intermediate in pharmaceutical synthesis.

Unlike simple cinnamates, the presence of the


-methyl group introduces significant steric strain, particularly in the (

)-isomer. This guide provides a rigorous analysis of its two stereoisomers—(

) and (

)—detailing their nomenclature, selective synthesis, and analytical differentiation.

Stereochemical Nomenclature & Analysis

The stereochemistry of trisubstituted alkenes is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For methyl 2-methyl-3-phenylprop-2-enoate, the analysis is as follows:

CIP Priority Assignment
  • C3 (

    
    -position):  Phenyl group (
    
    
    
    ) > Hydrogen (
    
    
    ).
  • C2 (

    
    -position):  Carbomethoxy group (
    
    
    
    ) > Methyl group (
    
    
    ).
Isomer Definitions
  • (

    
    )-Isomer (Trans-like):  The high-priority groups (Phenyl and Carbomethoxy) are on opposite  sides of the double bond. This is the thermodynamically stable isomer due to minimized steric clash between the phenyl ring and the ester moiety.
    
  • (

    
    )-Isomer (Cis-like):  The high-priority groups are on the same  side. This isomer suffers from significant 
    
    
    
    strain between the phenyl ring and the ester oxygen, forcing the phenyl ring to twist out of planarity.

Isomers cluster_E (E)-Isomer (Thermodynamic) cluster_Z (Z)-Isomer (Kinetic/Photochemical) E_Struc Phenyl / Ester: OPPOSITE Planar Conjugation Stable Isom Isomerization (hv or u0394) E_Struc->Isom UV Light (300nm) Z_Struc Phenyl / Ester: SAME Steric Twist High Energy Z_Struc->E_Struc Thermal/Acid Catalysis Isom->Z_Struc Photostationary State

Figure 1: Stereochemical relationship and interconversion pathways between (E) and (Z) isomers.

Synthetic Pathways[1]

The synthesis of specific stereoisomers requires distinct methodologies: Thermodynamic Control for the (


)-isomer and Kinetic Control  for the (

)-isomer.
( )-Selective Synthesis (Thermodynamic)

The standard Horner-Wadsworth-Emmons (HWE) reaction or Aldol-type condensation typically yields the (


)-isomer exclusively.
  • Reagents: Benzaldehyde + Methyl 2-(dimethoxyphosphoryl)propanoate (or Methyl propionate/Ac

    
    O).
    
  • Mechanism: The intermediate oxaphosphetane equilibrates to the thermodynamically more stable trans-disposition before elimination.

  • Protocol Overview:

    • Deprotonate phosphonate with NaH in THF (

      
      ).
      
    • Add benzaldehyde.

    • Warm to RT. The steric bulk of the

      
      -methyl group reinforces (
      
      
      
      )-selectivity.
( )-Selective Synthesis (Kinetic)

The Still-Gennari Modification of the HWE reaction is required to access the (


)-isomer synthetically.
  • Reagents: Benzaldehyde + Bis(2,2,2-trifluoroethyl)phosphonoester .

  • Mechanism: The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, preventing equilibration to the thermodynamic (

    
    )-form.
    
  • Conditions: KHMDS / 18-Crown-6 / THF at

    
    .
    
Photochemical Synthesis

Irradiation of the stable (


)-isomer with UV light establishes a photostationary state (PSS) containing a mixture of (

) and (

).
  • Method: Dissolve (

    
    )-isomer in methanol; irradiate with a medium-pressure Hg lamp (Pyrex filter, 
    
    
    
    ).
  • Yield: Typically reaches a 60:40 (

    
    :
    
    
    
    ) ratio, requiring chromatographic separation.

Analytical Characterization

Distinguishing the isomers relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The key diagnostic signal is the


-vinyl proton.
H NMR Diagnostics

The chemical shift differences arise from magnetic anisotropy of the carbonyl group and steric inhibition of resonance .

Feature(

)-Isomer
(

)-Isomer
Mechanistic Explanation

-Vinyl Proton

7.60 – 7.80 ppm

6.50 – 6.90 ppm
In (

), the

-H is cis to the ester carbonyl, placing it in the deshielding cone of the C=O bond. In (

), it is trans and shielded.

-Methyl Group

~2.10 ppm

~2.00 ppm
In (

), the methyl group is cis to the phenyl ring, experiencing shielding from the aromatic ring current.
Coupling (

)
Singlet (broad)Singlet (broad)Typically appears as a singlet; fine allylic coupling (

) may be resolved.
NOE (Nuclear Overhauser Effect)
  • (

    
    )-Isomer:  Strong NOE correlation between the 
    
    
    
    -Methyl
    group and the Phenyl ortho-protons.
  • (

    
    )-Isomer:  Strong NOE correlation between the 
    
    
    
    -Vinyl Proton
    and the
    
    
    -Methyl
    group.

Experimental Protocol: Separation of Isomers

Separating the (


)-isomer from the (

)-isomer is challenging due to similar polarities. Silver Nitrate Impregnated Silica Gel is the gold standard for this separation, exploiting the difference in

-complexation ability (sterically accessible (

)-alkenes bind more strongly to Ag

).
Protocol: AgNO -Impregnated Silica Chromatography[1]
  • Preparation of Stationary Phase:

    • Dissolve

      
       (10% w/w relative to silica) in minimal acetonitrile/water (1:1).
      
    • Add silica gel (230–400 mesh) to the solution.

    • Evaporate solvent under reduced pressure (Rotavap) in the dark until a free-flowing powder is obtained. Caution: Protect from light to prevent reduction to metallic silver.

  • Column Packing:

    • Pack the column using Hexane:EtOAc (95:5) as the slurry solvent.

    • Wrap the column in aluminum foil to exclude light.

  • Elution:

    • Load the crude (

      
      )/(
      
      
      
      ) mixture.
    • Elute with a gradient of Hexane

      
       5% EtOAc/Hexane.
      
    • Order of Elution: The (

      
      )-isomer  (less coordinating) elutes first. The (
      
      
      
      )-isomer
      (stronger
      
      
      -complex with Ag) elutes second.
  • Recovery:

    • Concentrate fractions immediately.

    • Note: Do not leave the compound on the column for extended periods, as Ag

      
       can catalyze thermal isomerization.
      

Separation Step1 Crude Mixture (E + Z Isomers) Step2 AgNO3-Silica Column (Protected from Light) Step1->Step2 Step3 Elution Gradient Hexane -> 5% EtOAc Step2->Step3 Output1 Fraction 1: (E)-Isomer (Weak Ag interaction) Step3->Output1 Fast Elution Output2 Fraction 2: (Z)-Isomer (Strong Ag interaction) Step3->Output2 Slow Elution

Figure 2: Workflow for the chromatographic separation of stereoisomers.

References

  • Stereoselective Synthesis (Still-Gennari): Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link

  • Photochemical Isomerization: Kvaran, Á., et al. (2001). Photochemical conversion of 2,6-dihalo substituted methyl

    
    -phenylcinnamates. Journal of Photochemistry and Photobiology A: Chemistry, 144(2-3), 175-177. Link
    
  • NMR Characterization: Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Link

  • Physical Properties: PubChem. (2025).[4] (E)-2-methyl-3-phenylprop-2-enoate Compound Summary. Link

  • Separation Methodology: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.

Sources

Technical Guide: Safety & Handling of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical handling, safety, and validation protocols for Methyl (Z)-2-methyl-3-phenylprop-2-enoate , also known as Methyl (Z)-


-methylcinnamate .

Chemical Identity & Physicochemical Profile

Strict stereochemical control is required. This compound is the (Z)-isomer (cis-relationship between the phenyl ring and the ester group). It is thermodynamically less stable than the (E)-isomer and prone to photo-isomerization.

PropertySpecification
IUPAC Name This compound
Common Name Methyl (Z)-

-methylcinnamate
CAS Number 25692-59-5 (Specific to Z-isomer) (Note: Generic CAS 10235-63-9 refers to the unspecified mix)
Molecular Formula C

H

O

Molecular Weight 176.21 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~260–262 °C (at 760 mmHg)
Flash Point > 100 °C (Closed Cup)
Solubility Soluble in EtOH, Et

O, CH

Cl

; Insoluble in water

Hazard Identification (GHS Classification)

While specific toxicological data for the (Z)-isomer is limited, it shares the hazard profile of the


-methylcinnamate class. It is a contact sensitizer .
Hazard ClassCategoryHazard Statement
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[1]
Skin Irritation Cat. 2H315: Causes skin irritation.[2][3][4][5]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][4][6]
Aquatic Toxicity Cat. 3H412: Harmful to aquatic life with long-lasting effects.

Critical Warning: Cinnamate esters are known sensitizers. Repeated exposure, even at low levels, can induce allergic contact dermatitis.

Handling & Storage Protocols (The "Z" Factor)

The primary technical challenge with the (Z)-isomer is preventing


 isomerization , which is catalyzed by UV light and heat.
A. Engineering Controls
  • Light Exclusion: All handling must occur under amber light ( > 500 nm cutoff) or in a room with UV-filtered lighting. Standard fluorescent lab lights can induce isomerization within hours.

  • Inert Atmosphere: Store and transfer under Nitrogen (N

    
    ) or Argon (Ar) to prevent oxidative degradation, although isomerization is the dominant risk.
    
B. Storage Requirements[5][7][9][10][11]
  • Vessel: Amber borosilicate glass vials with Teflon-lined caps.

  • Temperature: Refrigerator (

    
    ). Cold storage kinetically inhibits thermal isomerization.
    
  • Headspace: Flush headspace with Argon after every use.

C. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.

  • Respiratory: If heating or creating aerosols, use a half-mask respirator with Type A (Organic Vapor) cartridges.

Self-Validating Purity Protocol (NMR)

Researchers must validate that the compound has not isomerized to the thermodynamic (E)-product. Unlike simple cinnamates,


-methyl cinnamates lack vicinal coupling constants (

) across the double bond.

Differentiation Strategy: Use Nuclear Overhauser Effect (NOE) and Chemical Shift anisotropy.

Mechanistic Logic:
  • (Z)-Isomer: The Phenyl ring and Ester group are on the same side (Zusammen). The

    
    -Proton  and 
    
    
    
    -Methyl
    group are on the same side (cis-relationship).
  • (E)-Isomer: The Phenyl ring and Ester group are on opposite sides (Entgegen). The Phenyl ring and

    
    -Methyl  group are on the same side.
    
Validation Workflow:
  • Run

    
    H-NMR  in CDCl
    
    
    
    .
  • Check

    
    -Methyl Shift: 
    
    • (Z)-Isomer:

      
       ppm.
      
    • (E)-Isomer:

      
       ppm (Shielded by the cis-phenyl ring).
      
  • Run 1D-NOESY: Irradiate the methyl doublet.

    • Positive Result (Z-Isomer): Strong NOE enhancement of the vinylic

      
      -proton  (
      
      
      
      ppm).
    • Negative Result (Isomerized to E): Strong NOE enhancement of the Phenyl ortho-protons (

      
       ppm).
      

NMR_Validation Sample Sample: Methyl (Z)-alpha-methylcinnamate NMR 1H-NMR Experiment (CDCl3) Sample->NMR NOE 1D-NOESY (Irradiate Methyl) NMR->NOE Result_Z Strong NOE: Methyl <-> Beta-H (CONFIRMED Z-ISOMER) NOE->Result_Z Signal Enhancement @ ~6.8ppm Result_E Strong NOE: Methyl <-> Phenyl-H (FAILED: E-ISOMER) NOE->Result_E Signal Enhancement @ ~7.3ppm

Figure 1: NMR decision tree for validating the stereochemical integrity of the Z-isomer.

Synthesis & Reaction Safety

If synthesizing this intermediate via the Still-Gennari modification (HWE reaction) or Lindlar hydrogenation , specific hazards apply.

Isomerization Pathway

The Z-isomer is metastable. In the presence of radicals (e.g., from old ether/THF peroxides) or UV light, it relaxes to the E-isomer.

Isomerization Z_Iso (Z)-Isomer (High Energy / Kinetic Product) Transition Transition State (Biradical / Zwitterion) Z_Iso->Transition Activation E_Iso (E)-Isomer (Thermodynamic Product) Transition->E_Iso Relaxation Catalyst Catalysts: 1. UV Light (hν) 2. Heat (>100°C) 3. Acid/Radicals Catalyst->Transition

Figure 2: Thermodynamic relaxation pathway from Z to E isomer.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol (increases absorption).

  • Eye Contact: Rinse with water for 15 minutes.[4][5] Remove contact lenses.[2][4]

  • Spill: Absorb with vermiculite. Do not use sawdust (flammability risk with esters). Dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105919, Methyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • LookChem. this compound CAS 25692-59-5 Data. Retrieved from [Link]

  • Reich, H. J.WinPLT NMR Coupling Constants & NOE Data. University of Wisconsin-Madison. (General reference for alkene NOE logic).
  • ECHA (European Chemicals Agency). Registration Dossier for Cinnamate Esters. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Highly Stereoselective Synthesis of Phenylpropenoates via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style="filled,rounded", fontname="Helvetica-Bold", fontsize

Integrating the Final Details

I'm now integrating the final, polished content, including diagrams and references, into the application note. I'm focusing on ensuring everything flows logically and is easily understood by the target audience. The goal is to provide a complete and accessible resource. The citations are polished and the graphics are crystal clear.

Finalizing the Document

I'm now integrating the final, polished content into the document. I am focused on including quantitative data summarized in tables for clarity, specifically reagent stoichiometry and properties, and stereochemical outcomes relative to ylide stabilization. I've re-written some text to ensure clear experimental rationale, and am focusing on final formatting.

Executive Summary & Mechanistic Rationale

Phenylpropenoates (cinnamate derivatives) are critical structural motifs in drug discovery, serving as intermediates for complex biologically active compounds, and are widely utilized in the flavor and fragrance industries. The Wittig reaction remains the premier methodology for their synthesis, coupling a benzaldehyde derivative with a phosphonium ylide to construct a new carbon-carbon double bond [1.1].

For the synthesis of phenylpropenoates (e.g., ethyl cinnamate), the reaction leverages a stabilized ylide , such as ethyl (triphenylphosphoranylidene)acetate.

The Causality of Stereocontrol: In classical Wittig chemistry, the geometry of the resulting alkene is dictated by the electronic nature of the ylide[1][2]. Non-stabilized ylides undergo rapid, kinetically controlled reactions to form (Z)-alkenes. However, stabilized ylides contain an electron-withdrawing group (the ester moiety) that delocalizes the negative charge on the carbanion. This stabilization reduces the ylide's reactivity, allowing the initial [2+2] cycloaddition with the aldehyde to proceed under thermodynamic control[1][3]. The reaction heavily favors the formation of the more stable trans-oxaphosphetane intermediate, which then undergoes an irreversible syn-cycloreversion to extrude triphenylphosphine oxide (TPPO) and yield the (E)-alkene (trans-cinnamate) with >90% selectivity[2][3].

Mechanism Start Benzaldehyde + Stabilized Ylide TransOx trans-Oxaphosphetane (Thermodynamically Favored) Start->TransOx [2+2] Cycloaddition (Major) CisOx cis-Oxaphosphetane (Kinetic Pathway) Start->CisOx [2+2] Cycloaddition (Minor) E_Alkene (E)-Ethyl Cinnamate + TPPO TransOx->E_Alkene syn-Cycloreversion Z_Alkene (Z)-Ethyl Cinnamate + TPPO CisOx->Z_Alkene syn-Cycloreversion

Mechanistic pathway of the Wittig reaction using stabilized ylides favoring the (E)-alkene.

Quantitative Data & Reagent Profiling

Understanding the relationship between ylide electronics and stereochemical outcomes is critical for rational reaction design. Table 1 summarizes these predictive outcomes, while Table 2 outlines the exact stoichiometric requirements for the synthesis of (E)-ethyl cinnamate.

Table 1: Ylide Stabilization vs. Stereochemical Outcome

Ylide Classification R-Group on Ylide Carbon Reactivity Predominant Alkene Geometry
Non-Stabilized Alkyl High (Kinetic control) (Z)-Alkene
Semi-Stabilized Aryl Moderate Mixture of (E) and (Z)

| Stabilized | Ester, Ketone, Nitrile | Low (Thermodynamic control) | Highly (E)-selective |

Table 2: Reagent Stoichiometry for (E)-Ethyl Cinnamate Synthesis

Reagent MW ( g/mol ) Equivalents Function
Benzaldehyde 106.12 1.00 Electrophile (Limiting Reagent)
Ethyl (triphenylphosphoranylidene)acetate 348.38 1.15 Stabilized Ylide / Nucleophile
4-Methyltetrahydropyran (4-MeTHP) 100.16 Solvent Green Reaction Medium

| Hexanes | 86.18 | - | TPPO Precipitation / Extraction |

Note on Equivalents: A slight excess (1.15 eq) of the ylide is utilized to ensure the complete consumption of benzaldehyde[4]. Unreacted benzaldehyde is difficult to separate from the product via simple trituration, whereas the excess ylide and resulting TPPO are easily removed.

Experimental Methodologies

To accommodate different laboratory constraints and sustainability goals, two validated protocols are provided: a modern solution-phase approach using a green solvent, and a highly efficient solvent-free method.

Protocol A: Solution-Phase Synthesis using 4-MeTHP

Traditional Wittig reactions often employ dichloromethane (DCM). However, 4-Methyltetrahydropyran (4-MeTHP) has emerged as a superior, recyclable ethereal solvent that avoids the toxic exposure risks of halogenated solvents while maintaining excellent reaction kinetics[5].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend ethyl (triphenylphosphoranylidene)acetate (1.15 eq) in anhydrous 4-MeTHP (approx. 2 mL per mmol of substrate)[5].

  • Addition: Add benzaldehyde (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction is self-validating; you will observe the gradual dissolution of the ylide and the subsequent precipitation of white triphenylphosphine oxide (TPPO) as the reaction progresses. Monitor completion via TLC (10% EtOAc/Hexanes; UV visualization)[6].

  • Concentration: Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure to remove the 4-MeTHP.

  • Trituration (Critical Step): Suspend the crude residue in cold hexanes or pentane. Causality: TPPO is highly soluble in DCM and moderately soluble in ethers, but it is virtually insoluble in cold aliphatic hydrocarbons. Conversely, the non-polar (E)-ethyl cinnamate is highly soluble in hexanes. This differential solubility forces the quantitative precipitation of TPPO[6].

  • Isolation: Filter the suspension through a Büchner funnel or a silica plug. Wash the filter cake twice with cold hexanes. Concentrate the combined filtrate in vacuo to yield (E)-ethyl cinnamate as a pale yellow to colorless oil.

Protocol B: Solvent-Free "Green" Synthesis

For rapid parallel synthesis or environmentally restricted labs, a solvent-free mechanochemical approach is highly effective[4][7].

  • Mixing: Weigh solid ethyl (triphenylphosphoranylidene)acetate (1.15 eq) directly into a conical reaction vial. Add liquid benzaldehyde (1.0 eq) directly to the solid[4].

  • Reaction: Insert a spin vane and stir the neat mixture vigorously for 15–20 minutes at room temperature. Causality: The reaction occurs efficiently at the solid-liquid interface. The transformation is driven forward by the highly exothermic formation of the strong P=O bond, eliminating the thermodynamic need for a bulk solvent to overcome activation barriers[7].

  • Extraction: Add 3 mL of hexanes directly to the vial and stir rapidly. The product extracts into the hexanes, leaving the solid TPPO byproduct behind[4].

  • Filtration: Pass the hexane layer through a cotton-plugged Pasteur pipette into a pre-weighed vial. Repeat the extraction with an additional 1.5 mL of hexanes to ensure complete product recovery[4].

  • Evaporation: Evaporate the hexanes on a heating block (85–90 °C) to isolate the pure (E)-ethyl cinnamate[4].

Workflow N1 1. Reagent Mixing (Aldehyde + Ylide) N2 2. Cycloaddition (Room Temp) N1->N2 N3 3. Hexane Trituration (TPPO Precipitation) N2->N3 N4 4. Filtration & Concentration N3->N4 N5 5. (E)-Phenylpropenoate Isolation N4->N5

General workflow for the highly stereoselective synthesis of phenylpropenoates.

Troubleshooting & Quality Control

  • Low Yield / Incomplete Reaction: Stabilized ylides are inherently less nucleophilic. If reacting with sterically hindered or electron-rich benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde), the reaction rate will decrease. Solution: Gently heat the reaction to 40–50 °C or switch to a more reactive Horner-Wadsworth-Emmons phosphonate reagent[2].

  • Persistent TPPO Contamination: If the final NMR spectrum shows a multiplet at ~7.4–7.7 ppm (characteristic of TPPO), the hexane trituration was incomplete. Solution: Re-dissolve the product in a minimal amount of cold pentane, store at -20 °C for 1 hour to force crystallization, and filter rapidly[6].

  • Stereochemical Purity Check: The (E)-geometry can be definitively validated via ^1^H-NMR. The vinylic protons of the (E)-alkene will exhibit a large coupling constant (J ≈ 16 Hz), whereas the (Z)-alkene (if present as a minor impurity) will show a smaller coupling constant (J ≈ 10–12 Hz).

References

  • Phosphonium-Mediated Reactions: Technical Support Center - Benchchem.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
  • Wittig Reaction - Dalal Institute.
  • 1. The Wittig Reaction - University of Pittsburgh.
  • 27. A Solvent Free Wittig Reaction - West Virginia University.
  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign.
  • 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PMC (NIH).

Sources

using methyl (Z)-2-methyl-3-phenylprop-2-enoate in aldol condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl (Z)-2-methyl-3-phenylprop-2-enoate in Stereoselective Reductive Aldol Couplings


-methylcinnamates in diastereodivergent aldol sequences.

Executive Summary

This compound (Methyl (Z)-


-methylcinnamate) represents a high-value, challenging substrate in organic synthesis. Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer is sterically congested and prone to isomerization. However, its utilization is critical in Reductive Aldol Couplings  and Tandem Michael-Aldol  sequences where the geometry of the starting alkene dictates the relative stereochemistry (syn vs. anti) of the final polyketide-like scaffolds.

This guide provides a validated protocol for the synthesis of the (Z)-isomer via the Still-Gennari olefination (as it is rarely commercially available in high purity) and its subsequent application in Copper-Hydride (CuH) catalyzed reductive aldol reactions.

The Substrate Profile: Why Geometry Matters

In metal-catalyzed reductive couplings (e.g., using Rh or Cu catalysts), the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-unsaturated ester acts as a "pro-nucleophile." The catalyst delivers a hydride to the 

-position, generating a transient metal-enolate.
  • The (E)-Isomer: Typically generates an (E)-enolate, often leading to anti-aldol products (depending on the ligand).

  • The (Z)-Isomer: Generates a (Z)-enolate upon hydrometallation. Via a Zimmerman-Traxler transition state, this specific enolate geometry grants access to diastereomers inaccessible via the (E)-substrate .

The ability to synthesize and utilize the (Z)-isomer allows researchers to control acyclic stereocontrol at the


- and 

-positions relative to the carbonyl.

Protocol A: Synthesis of this compound

Objective: Selective formation of the kinetically favored (Z)-ester using the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.

Mechanism: The use of electron-withdrawing trifluoroethyl groups on the phosphonate accelerates the elimination step of the betaine intermediate, preventing bond rotation and locking the kinetic (Z)-geometry.

Reagents:

  • Benzaldehyde (

    
     equiv)
    
  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (

    
     equiv)
    
  • 18-Crown-6 (

    
     equiv)
    
  • KHMDS (

    
     equiv, 0.5 M in toluene)
    
  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 18-Crown-6 (dissolved in dry THF) and cool to -78 °C .

  • Phosphonate Addition: Add Bis(2,2,2-trifluoroethyl) phosphonate to the flask.

  • Deprotonation: Dropwise add KHMDS over 15 minutes. Stir at -78 °C for 30 minutes to form the phosphonate anion.

  • Aldehyde Addition: Add Benzaldehyde (diluted in minimal THF) dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours. CRITICAL: Do not allow the reaction to warm above -50 °C before quenching; higher temperatures erode Z-selectivity.

  • Quench: Quench with saturated aqueous NH

    
    Cl while still at -78 °C.
    
  • Workup: Warm to room temperature. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Note: The (Z)-isomer usually elutes after the (E)-isomer on silica due to higher polarity (dipole alignment).

Expected Data:

  • Yield: 80-90%

  • Z:E Ratio: >15:1

  • 1H NMR Diagnostic: The vinyl proton for the (Z)-isomer appears further downfield (

    
     ~7.8 ppm) compared to the (E)-isomer, and the coupling with the methyl group is distinct.
    

Protocol B: Application in CuH-Catalyzed Reductive Aldol

Objective: Use the (Z)-ester to couple with an aldehyde, creating two contiguous stereocenters with high diastereocontrol.

Mechanism:

  • In situ generation of Cu-H from Cu(OAc)

    
     and hydrosilane.
    
  • Regioselective 1,4-hydrometallation of the (Z)-ester to form a (Z)-Cu-enolate.

  • Aldol addition to the acceptor aldehyde.

ReductiveAldol Start Methyl (Z)-2-methyl- 3-phenylprop-2-enoate Inter1 Hydrometallation (1,4-Addition) Start->Inter1 + CuH CuH L-Cu-H Species (Active Cat) CuH->Inter1 Enolate (Z)-Copper Enolate (Transient) Inter1->Enolate TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde Aldehyde Acceptor Aldehyde (R-CHO) Aldehyde->TS TS->CuH Regeneration (with Silane) Product Syn-Aldol Product (High dr) TS->Product Hydrolysis

Figure 1: Catalytic cycle for the Reductive Aldol Coupling utilizing the (Z)-enoate.

Reagents:

  • Substrate: this compound (

    
     equiv)
    
  • Acceptor: 4-Nitrobenzaldehyde (

    
     equiv) (Model substrate)
    
  • Catalyst: Cu(OAc)

    
     H
    
    
    
    O (
    
    
    mol%)
  • Ligand: (R)-DTBM-SEGPHOS or dppf (depending on desired enantioselectivity)

  • Hydride Source: Diethoxymethylsilane (DEMS) (

    
     equiv)
    
  • Solvent: Toluene (0.5 M)

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox or under Argon, mix Cu(OAc)

    
     and the Ligand in Toluene. Stir for 15 minutes to form the complex.
    
  • Silane Activation: Add DEMS (Diethoxymethylsilane) to the catalyst solution. The solution should change color (often to yellow/orange), indicating Cu-H formation.

  • Substrate Addition: Add the (Z)-ester and the Aldehyde simultaneously (or ester first, depending on specific ligand kinetics) to the reaction mixture at 0 °C.

    • Note: Slow addition of the ester via syringe pump can minimize homo-coupling side reactions.

  • Reaction: Stir at 0 °C to RT for 4–12 hours. Monitor consumption of the alkene by TLC.

  • Workup: Dilute with Et

    
    O and quench with saturated NH
    
    
    
    F (to cleave silyl ethers) or acidic methanol. Stir vigorously for 30 minutes.
  • Isolation: Extract, dry, and purify via silica gel chromatography.

Data Analysis & Troubleshooting

Stereochemical Outcome Comparison:

Starting Material GeometryCatalyst SystemMajor DiastereomerTypical dr
(E)-Isomer CuH / DTBM-SEGPHOSAnti-Aldol> 20:1
(Z)-Isomer CuH / DTBM-SEGPHOSSyn-Aldol> 10:1

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Z:E ratio in synthesis Reaction temp rose above -78°CMaintain strict cryogenic control; pre-cool all reagents.
Isomerization of Z-ester Acidic impurities or UV lightStore in amber vials; add trace radical inhibitor (BHT) if storing long term.
No Aldol Product Aldehyde reduction (competitor)Use a less reactive silane (DEMS instead of PMHS) or increase ester concentration.
Low Diastereoselectivity Ligand mismatchSwitch from bidentate phosphines to monodentate phosphoramidites if steric bulk is too high.

References

  • Still-Gennari Olefination (Original Protocol): Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters. Tetrahedron Letters, 24(41), 4405-4408.

  • Review of Still-Gennari Reagents: Janicki, I., & Kiełbasiński, P. (2020).[2] Still–Gennari Olefination and Its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(13), 2552–2596.[2]

  • CuH-Catalyzed Reductive Coupling (Buchwald): Li, Y., & Buchwald, S. L. (2019). CuH-Catalyzed Stereoselective Reductive Coupling of Aldehydes with 1,3-Dienes. Angewandte Chemie International Edition, 58(47), 17074–17080.[3] (Demonstrates the principles of CuH stereocontrol).

  • Reductive Aldol Reviews (Krische): Hasan, I., & Krische, M. J. (2011). C-C Bond Formation via Hydrogenation and Transfer Hydrogenation. Topics in Current Chemistry. (Foundational text on hydrogen-mediated aldol).

Sources

protocol for the purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate by chromatography Content Type: Application Note Audience: Researchers, scientists, and drug development professionals

Abstract

The stereoselective isolation of this compound (also known as methyl (Z)-


-methylcinnamate) presents a specific challenge in organic synthesis. While the thermodynamically stable E-isomer is readily accessible, the Z-isomer—often required as a precursor for asymmetric hydrogenations or as a sterically defined pharmacophore—is prone to isomerization and co-elution. This protocol details a high-resolution Flash Column Chromatography (FCC) methodology, emphasizing solvent systems specifically optimized for separating geometric isomers of 

-unsaturated esters.

Introduction & Chemist's Perspective

The Separation Challenge

In the synthesis of


-methylcinnamates—typically via Still-Gennari olefination or Horner-Wadsworth-Emmons (HWE) modifications—the crude reaction mixture often contains both the desired Z-isomer and the thermodynamically favored E-isomer.

The separation difficulty arises from the structural similarity of the two geometric isomers. However, they possess distinct electronic and steric profiles that can be exploited:

  • The E-Isomer: Generally planar, allowing for extended conjugation and stronger interaction with the silica stationary phase (lower

    
    ).
    
  • The Z-Isomer: The steric clash between the phenyl ring and the ester moiety (cis-relationship) forces the phenyl ring out of planarity. This "twisted" conformation reduces the molecule's ability to bind to the silica surface, typically resulting in a higher

    
     (elutes first).
    

Critical Caution: The Z-isomer is photosensitive and acid-sensitive. Prolonged exposure to light or acidic silica can catalyze isomerization back to the E-form.

Physicochemical Properties
PropertyDataNote
IUPAC Name Methyl (2Z)-2-methyl-3-phenylprop-2-enoate
Molecular Formula

Molecular Weight 176.21 g/mol
Appearance Colorless oil or low-melting solid
Solubility Soluble in EtOAc, DCM, Toluene, Et2OInsoluble in water
TLC Detection UV (254 nm)Strong absorption due to conjugation

Pre-Purification Analysis

Before committing the bulk crude material, a rigorous Thin Layer Chromatography (TLC) analysis is required to define the resolution factor (


).
TLC Method Development

Stationary Phase: Silica Gel 60


 aluminum-backed plates.

Recommended Solvent Systems:

  • System A (Standard): Hexanes : Ethyl Acetate (95:5 v/v).

    • Pros: Cheap, standard.

    • Cons: Often yields overlapping spots for isomers.

  • System B (High-Resolution): Toluene : Diethyl Ether (40:1 v/v).

    • Pros: Superior selectivity for cinnamate isomers due to

      
      -
      
      
      
      interactions between toluene and the aromatic solute.
    • Cons: Toluene is harder to evaporate.

Procedure:

  • Spot the crude mixture alongside authentic E-isomer reference (if available).

  • Elute in System A. If

    
    , switch to System B.
    
  • Visualize under UV (254 nm). The Z-isomer typically appears as the top spot (higher

    
    ).
    

Detailed Purification Protocol

Equipment & Reagents[1][3]
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Neutralize silica with 1%

    
     if the substrate is highly acid-sensitive, though usually unnecessary for methyl esters.
    
  • Column: Glass column with a solvent reservoir. Diameter selected based on loading (see Table 3.2).

  • Solvents: HPLC-grade Hexanes, Ethyl Acetate, Toluene.

Loading Capacity Guide

Geometric isomers require lower loading than structural isomers to prevent "band broadening" which causes mixed fractions.

Crude Mass (mg)Column Diameter (mm)Silica Mass (g)Fraction Size (mL)
100 - 50020 - 3015 - 5010 - 15
500 - 100030 - 4050 - 10020 - 25
> 100050+150+50+
Step-by-Step Procedure
Step 1: Column Preparation

Slurry pack the column using 100% Hexanes (or 100% Toluene if using System B). Ensure the silica bed is tightly packed and free of air bubbles to maximize plate count.

Step 2: Sample Loading (Dry Loading Recommended)

Due to the close elution of isomers, liquid loading (dissolving in solvent) often leads to band tailing.

  • Dissolve crude oil in a minimum amount of DCM.

  • Add Celite 545 (approx. 2x weight of crude).

  • Evaporate to dryness on a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the powder to the top of the silica bed and cover with a layer of sand.

Step 3: Elution Gradient

Method A: Hexanes/EtOAc (For


) 
  • Flush: 2 Column Volumes (CV) of 100% Hexanes.

  • Gradient: 0%

    
     5% EtOAc in Hexanes over 10 CV.
    
  • Hold: Isocratic hold at 5% EtOAc until the first isomer (Z) elutes completely.

  • Flush: Increase to 20% EtOAc to elute the E-isomer and impurities.

Method B: Toluene/Ether (For Difficult Separations,


) 
  • Isocratic: Run isocratic Toluene : Diethyl Ether (40:1) .

    • Expert Insight: This system is highly specific for Still-Gennari products [1].[1] The aromatic solvent interacts differentially with the planar E and twisted Z systems.

Step 4: Fraction Collection & Analysis[2]
  • Collect small fractions (approx 1/10th of column volume).

  • Check every 3rd tube by TLC.

  • Critical Decision: Do not pool "mixed" fractions. If fractions 10-15 are pure Z, 16-18 are mixed, and 19-25 are pure E, discard or re-column fractions 16-18. Purity is prioritized over yield.

Troubleshooting: Argentation Chromatography

If standard silica fails to separate the isomers, use Silver Nitrate Impregnated Silica . Silver ions (


) form reversible 

-complexes with alkenes. The complex strength depends on steric accessibility; the less hindered E-isomer binds stronger to silver, significantly increasing retention and resolution.

Preparation of 10%


 Silica: 
  • Dissolve

    
     (1g) in Acetonitrile (10 mL).
    
  • Add Silica Gel (10g) and mix to a slurry.

  • Rotary evaporate (shield from light!) until dry.

  • Pack column in the dark (wrap in foil).

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Z/E Methyl-2-methyl-3-phenylprop-2-enoate) TLC TLC Analysis (Hex:EtOAc 95:5) Start->TLC Decision Check u0394Rf TLC->Decision MethodA Method A: Standard Flash Hexanes : EtOAc (Gradient 0-5%) Decision->MethodA u0394Rf > 0.15 MethodB Method B: High-Res Flash Toluene : Et2O (40:1 Isocratic) Decision->MethodB 0.05 < u0394Rf < 0.15 MethodC Method C: Argentation 10% AgNO3 on Silica Decision->MethodC u0394Rf < 0.05 Loading Dry Loading on Celite (Prevents Tailing) MethodA->Loading MethodB->Loading MethodC->Loading Elution Elution & Fractionation (Z-isomer elutes first) Loading->Elution Analysis NMR/HPLC Validation Elution->Analysis

Figure 1: Decision tree for selecting the optimal chromatographic method based on TLC resolution.

References

  • Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters.[4] A useful modification of the Horner-Emmons olefination.[1][4][5] Tetrahedron Letters, 24(41), 4405-4408.

  • TCI Chemicals. (n.d.). Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.[1] TCI Practical Examples.

  • BenchChem. (2025).[2][6] Application Notes for the Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid.

  • National Institute of Standards and Technology (NIST). (2023). Methyl cis-cinnamate.[7] NIST Chemistry WebBook, SRD 69.

Sources

Large-Scale Synthesis of Methyl (Z)-2-Methyl-3-phenylprop-2-enoate: Stereoselective Strategies and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl (Z)-2-methyl-3-phenylprop-2-enoate (Synonym: Methyl (Z)-


-methylcinnamate)
Audience:  Process Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type:  Application Note & Technical Protocol

Executive Summary & Mechanistic Causality

The synthesis of trisubstituted (Z)-alkenes, such as this compound, presents a fundamental challenge in organic chemistry. Because the (E)-isomer minimizes steric repulsion between the bulky phenyl ring and the ester moiety, it acts as a deep thermodynamic sink. Standard Horner-Wadsworth-Emmons (HWE) olefinations using trialkyl phosphonates predominantly yield this thermodynamically favored (E)-alkene.

  • The Ando Modification : Utilizes sterically demanding and electron-withdrawing diaryl phosphonates. This is the premier choice for large-scale process chemistry due to its robust temperature tolerance and economical reagents[1].

  • The Still-Gennari Modification : Employs strongly electron-withdrawing bis(2,2,2-trifluoroethyl) phosphonates. This drives an irreversible, rapid syn-elimination of the erythro-betaine intermediate, making it ideal for high-fidelity discovery-scale synthesis[2].

The Causality of Stereocontrol

In standard HWE reactions, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible. This allows the initially formed erythro-betaine to equilibrate to the more stable threo-betaine, ultimately yielding the (E)-alkene.

By employing Ando or Still-Gennari reagents, the electron-withdrawing groups (di-o-tolyl or trifluoroethyl) significantly increase the electrophilicity of the phosphorus atom. This accelerates the cyclization to the cis-oxaphosphetane and subsequent syn-elimination, making the kinetic erythro pathway irreversible before equilibration can occur[2].

HWE_Mechanism cluster_kinetic Kinetic Pathway (Ando / Still-Gennari) cluster_thermo Thermodynamic Pathway (Standard HWE) SM Benzaldehyde + Phosphonate Reagent Ylide Phosphonate Carbanion (Active Ylide) SM->Ylide Base Deprotonation Erythro erythro-Betaine Ylide->Erythro Fast Addition Threo threo-Betaine Ylide->Threo Slow Addition CisOxa cis-Oxaphosphetane Erythro->CisOxa Rapid Cyclization Erythro->Threo Reversible (Suppressed in Z-HWE) Z_Product Methyl (Z)-2-methylcinnamate (Major Product) CisOxa->Z_Product syn-Elimination TransOxa trans-Oxaphosphetane Threo->TransOxa Cyclization E_Product Methyl (E)-2-methylcinnamate (Major Product) TransOxa->E_Product syn-Elimination

Fig 1: Mechanistic divergence of HWE olefination highlighting kinetic vs. thermodynamic control.

Quantitative Data: Method Comparison

To guide your route scouting, the following table summarizes the performance metrics of various olefination strategies for the synthesis of this compound.

Synthesis MethodPhosphonate ReagentBase / AdditiveTemp (°C)Yield (%)Z:E RatioProcess Scalability
Standard HWE Methyl 2-(diethylphosphono)propionateNaH / THF0 to 2585 - 905 : 95High (E-isomer only)
Still-Gennari Methyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propionateKHMDS, 18-C-6-7875 - 8595 : 5Low (Cryogenic, Costly)
Ando Olefination Methyl 2-(di-o-tolylphosphono)propionateNaH or Triton B-20 to 080 - 8892 : 8High (Economical)

Data synthesized from established stereoselective olefination benchmarks[3],[1],[2].

Experimental Protocols

Protocol 1: Process-Scale Ando Olefination (Recommended for >100g Scale)

This protocol utilizes the Ando modification, which is highly scalable due to the avoidance of cryogenic temperatures and expensive fluorinated reagents[1].

Self-Validating System: The generation of the ylide is visually confirmed by the cessation of hydrogen gas evolution and the formation of a homogeneous pale-yellow solution.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with anhydrous Nitrogen. Charge the reactor with anhydrous THF (3.0 L) and Sodium Hydride (60% dispersion in mineral oil, 1.10 mol, 44.0 g).

  • Ylide Generation: Cool the suspension to 0 °C. Add methyl 2-(di-o-tolylphosphono)propionate (1.05 mol, 365.7 g) dropwise over 45 minutes via an addition funnel.

    • Critical Insight: Maintain the internal temperature below 5 °C to prevent premature degradation of the ylide. Stir until

      
       evolution ceases (approx. 1 hour).
      
  • Olefination: Cool the reactor jacket to -20 °C. Once the internal temperature stabilizes, add benzaldehyde (1.00 mol, 106.1 g) dropwise over 1 hour.

    • Causality: While Ando reagents are more temperature-tolerant than Still-Gennari reagents, maintaining -20 °C during the aldehyde addition maximizes the kinetic trapping of the cis-oxaphosphetane, ensuring a Z:E ratio > 90:10.

  • Aging & Quench: Stir the reaction at -20 °C for 2 hours. Quench the reaction by carefully adding saturated aqueous

    
     (1.0 L) to neutralize the excess base and protonate the phosphate byproducts.
    
  • Phase Separation & Workup: Warm the mixture to room temperature. Extract the aqueous layer with MTBE (2 x 1.0 L). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude product can be purified via fractional vacuum distillation or a short silica plug to remove the minor (E)-isomer and phosphate residues, yielding pure this compound.

Process_Workflow Step1 1. Reactor Prep NaH in THF (0 °C) Step2 2. Ylide Formation Add Ando Phosphonate Step1->Step2 Step3 3. Olefination Add Benzaldehyde (-20 °C) Step2->Step3 Step4 4. Quench Sat. NH4Cl (aq) Step3->Step4 Step5 5. Isolation MTBE Extract & Distill Step4->Step5

Fig 2: Process workflow for the large-scale Ando olefination of benzaldehyde.

Protocol 2: High-Fidelity Still-Gennari Olefination (Discovery Scale)

When absolute stereochemical purity (Z:E > 95:5) is required for SAR studies or early-stage API development, the Still-Gennari olefination is the gold standard[2].

Self-Validating System: The use of 18-crown-6 is self-validating; its successful sequestration of the potassium cation prevents betaine equilibration. If the crown ether is degraded or omitted, TLC analysis will immediately reveal a catastrophic drop in Z-selectivity.

Step-by-Step Methodology:

  • Pre-complexation: In a flame-dried 500 mL round-bottom flask under Argon, dissolve methyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propionate (12.0 mmol, 3.98 g) and 18-crown-6 (12.0 mmol, 3.17 g) in anhydrous THF (100 mL).

  • Base Addition: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add KHMDS (0.5 M in toluene, 24.0 mL, 12.0 mmol) dropwise over 15 minutes. The solution will turn deep orange, validating ylide formation.

  • Olefination: Stir for 30 minutes at -78 °C. Add benzaldehyde (10.0 mmol, 1.06 g) dropwise.

    • Critical Insight: The extreme electron-withdrawing nature of the trifluoroethyl groups makes the ylide highly reactive but prone to side reactions if warmed prematurely. Maintain -78 °C for exactly 1 hour.

  • Quench & Isolation: Quench the reaction at -78 °C with saturated aqueous

    
     (20 mL). Allow the mixture to warm to room temperature, extract with Ethyl Acetate (3 x 50 mL), and purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the pure (Z)-isomer.
    

References

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents Source: PMC (National Institutes of Health) URL:[Link]

  • Z-Selective Horner—Wadsworth—Emmons Reaction Source: Semantic Scholar URL:[Link]

  • Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Source: Oxford University Press (Chemistry Letters) URL:[Link]

Sources

Application Note: Derivatization of Methyl (Z)-2-methyl-3-phenylprop-2-enoate for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

Methyl (Z)-2-methyl-3-phenylprop-2-enoate—the methyl ester of (Z)-


-methylcinnamic acid—is a versatile, sterically constrained 

-unsaturated building block. In biological and medicinal chemistry, cinnamic acid derivatives are highly valued for their broad spectrum of activities, including antimicrobial, anti-tyrosinase, and anti-cancer properties [1].

However, evaluating the methyl ester directly in in vitro biological assays often yields false negatives or poor translation to in vivo efficacy. Esters typically act as prodrugs; they lack the ability to act as hydrogen-bond donors and are rapidly cleaved by non-specific esterases in cellular environments. To accurately assess target engagement—such as the binding of


-methylcinnamic acid to the ferulic acid decarboxylase (Fdc1) enzyme [2] or its incorporation into complex anti-cancer pharmacophores [3]—the ester must be derivatized into its free carboxylic acid or corresponding amide forms.
The Stereochemical Challenge: Preserving the (Z)-Geometry

A critical challenge in derivatizing this compound is the thermodynamic instability of the (Z)-isomer. Based on Cahn-Ingold-Prelog priority rules, the (Z)-configuration places the bulky phenyl ring and the ester/acid group on the same side of the alkene. This creates significant steric clash. Under harsh thermal, acidic, or basic conditions, the molecule will readily isomerize to the more thermodynamically stable (E)-isomer. Therefore, all derivatization protocols must utilize mild, low-temperature conditions to preserve the integrity of the (Z)-pharmacophore.

Derivatization Strategy & Workflow

To prepare this compound for biological screening, we employ a two-stage derivatization strategy:

  • Mild Saponification: Conversion of the ester to (Z)-

    
    -methylcinnamic acid to enable direct enzyme-inhibition assays (e.g., Fdc1 or tyrosinase).
    
  • Amide Coupling: Conversion of the free acid into highly stable cinnamamide derivatives for phenotypic screening and Structure-Activity Relationship (SAR) exploration.

G A This compound (Starting Ester) B Mild Saponification (LiOH, THF/MeOH/H2O, 0°C) A->B C (Z)-α-Methylcinnamic Acid (Active Pharmacophore) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D F Enzymatic Assays (e.g., Fdc1 Decarboxylase) C->F Direct Binding E (Z)-Cinnamamide Derivatives (Targeted Libraries) D->E G Cellular Assays (e.g., Anti-Cancer/Antimicrobial) E->G Phenotypic Screening

Workflow for the derivatization and biological screening of (Z)-alpha-methylcinnamate.

Quantitative Data & Physicochemical Profiling

Before proceeding to biological assays, it is crucial to understand how derivatization alters the physicochemical properties of the molecule. Table 1 outlines the shifts in lipophilicity and hydrogen-bonding capacity, while Table 2 highlights validated biological targets for these derivatives.

Table 1: Physicochemical Properties of (Z)-2-methyl-3-phenylprop-2-enoate Derivatives

Compound FormMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsPrimary Assay Utility
Methyl (Z)-Ester 176.212.802Synthetic Intermediate / Prodrug
(Z)-Free Acid 162.192.212Target-based Enzyme Assays
(Z)-N-Methylamide 175.232.011Cellular Assays / SAR Probing
Computed via standard cheminformatics tools (e.g., PubChem/XLogP3).

Table 2: Representative Biological Assay Targets

Target / Assay TypePreferred DerivativeObserved Biological EffectReference
Ferulic Acid Decarboxylase (Fdc1) Free AcidSubstrate binding / 1,3-dipolar cycloadditionPDB: 4ZA7 [2]
Tyrosinase Inhibition Free AcidCompetitive Inhibition (Melanogenesis reduction)PubChem [1]
Ovarian Cancer Stem Cells Amide ConjugatesCytotoxicity / Apoptosis inductionLi et al., 2019[3]

Experimental Protocols

Protocol A: Mild Saponification to (Z)- -Methylcinnamic Acid

Causality Check: Traditional saponification using refluxing NaOH will cause the (Z)-alkene to isomerize to the (E)-alkene. We utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at 0 °C to strictly preserve the (Z)-geometry.

Reagents:

  • This compound (1.0 eq, 10 mmol)

  • LiOH·H₂O (3.0 eq, 30 mmol)

  • Solvent: THF / MeOH / H₂O (3:1:1 v/v/v)

  • 1M HCl (aqueous)

Step-by-Step Procedure:

  • Dissolve the ester (10 mmol) in 25 mL of the THF/MeOH mixture in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve LiOH·H₂O (30 mmol) in 5 mL of deionized water and add it dropwise to the stirring ester solution over 10 minutes.

  • Stir the reaction at 0 °C for 4 hours. Monitor completion via TLC (Hexane/EtOAc 4:1).

  • Once complete, carefully acidify the mixture at 0 °C to pH 2–3 using 1M HCl. Note: Do not allow the local temperature to spike during acidification.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

  • Validation: Confirm the retention of the (Z)-geometry via ¹H-NMR (look for the characteristic vinylic proton shift and NOESY cross-peaks between the methyl group and the phenyl ring).

Protocol B: Synthesis of (Z)-Cinnamamide Derivatives

Causality Check: Converting the acid to an amide via an acyl chloride intermediate (using SOCl₂) requires heat and generates HCl, which acts as a catalyst for Z-to-E isomerization. Instead, we use HATU, a mild uronium-based coupling agent that operates efficiently at room temperature.

Reagents:

  • (Z)-

    
    -Methylcinnamic Acid (1.0 eq, 1.0 mmol)
    
  • Primary or Secondary Amine (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Dissolve the (Z)-acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere at room temperature.

  • Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes to allow the active ester to form.

  • Add the desired amine (1.1 mmol) in a single portion.

  • Stir the reaction at room temperature for 2–4 hours.

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.

  • Extract with Ethyl Acetate (3 × 15 mL). Wash the organics sequentially with 5% aqueous LiCl (to remove DMF), 0.1M HCl, and brine.

  • Dry over Na₂SO₄ and concentrate. Purify via flash chromatography if necessary.

Protocol C: Preparation of Derivatives for Biological Assays

Causality Check: Cinnamic acid derivatives exhibit poor aqueous solubility. Adding them directly to an aqueous assay buffer will cause micro-precipitation, leading to erratic data (false positives due to light scattering or false negatives due to lack of dissolved compound).

Step-by-Step Procedure:

  • Prepare a 10 mM master stock of the derivative in 100% molecular-biology grade DMSO.

  • Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to create a concentration-response curve plate.

  • Transfer the compounds to the final aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) such that the final DMSO concentration does not exceed 1% (v/v) .

  • Incubate the compound with the target enzyme/cells for 15–30 minutes prior to adding the substrate or initiating the assay readout.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637817, alpha-Methylcinnamic acid. PubChem. Available at:[Link]

  • Payne, K.A., et al. (2015). Structure of A. niger Fdc1 in complex with alpha-methyl cinnamic acid. RCSB Protein Data Bank (PDB: 4ZA7). Available at:[Link]

  • Li, X., et al. (2019). Synthesis and biological evaluation of celastrol derivatives as anti-ovarian cancer stem cell agents. European Journal of Medicinal Chemistry, 180, 224-235. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate (also known as methyl (Z)-


-methylcinnamate).

Synthesizing this specific geometric isomer—often via Wittig, Horner-Wadsworth-Emmons (HWE), or Perkin reactions—presents unique challenges. The thermodynamic preference typically favors the (E)-isomer, making the (Z)-isomer a challenging target to isolate from a complex crude mixture containing stereoisomers, phosphine oxides, and hydrolyzed by-products. This guide provides field-proven, causality-driven methodologies to identify and remove these impurities, ensuring high scientific integrity and self-validating workflows.

Quantitative Data: Isomer Comparison

To effectively troubleshoot your purification, you must first understand the physicochemical and spectroscopic differences between the target (Z)-isomer and the primary (E)-isomer impurity.

Property / MetricThis compound (Target)Methyl (E)-2-methyl-3-phenylprop-2-enoate (Impurity)
Stereochemistry Phenyl and Ester groups are cis (same side)Phenyl and Ester groups are trans (opposite sides)
Thermodynamic Stability Lower (Kinetic product in standard olefination)Higher (Thermodynamic product)

H NMR: Vinylic Proton

~ 6.7 ppm (Singlet)

~ 7.7 ppm (Singlet) [1]

H NMR:

-Methyl

~ 2.0 - 2.1 ppm

~ 2.14 ppm [1]
2D NOESY Correlation Strong NOE between Vinylic H and

-Methyl
Strong NOE between Vinylic H and Methoxy/Carbonyl
TLC R

(Standard Silica)
~0.45 (10% EtOAc/Hexanes)~0.45 (10% EtOAc/Hexanes) - Co-elutes with Z
TLC R

(10% AgNO

-Silica)
~0.35 (Stronger

-complexation with Ag

)
~0.45 (Weaker

-complexation)
Troubleshooting FAQs
Q1: How can I definitively differentiate the Z-isomer from the E-isomer impurity in my crude mixture before attempting purification?

Causality & Logic: The most reliable method to distinguish these isomers is


H NMR spectroscopy, governed by the Tobey-Simon (or Pascual-Meier-Simon) additivity rules for vinylic protons [2]. The magnetic anisotropy of the ester carbonyl group strongly deshields protons that are cis to it in space.
  • In the (E)-isomer , the vinylic proton is cis to the ester group, shifting its resonance significantly downfield to approximately

    
     7.71 ppm [1].
    
  • In the (Z)-isomer , the vinylic proton is trans to the ester group and cis to the

    
    -methyl group, resulting in less deshielding and a resonance around 
    
    
    
    6.7 ppm.

Self-Validating Protocol: Run a 1D


H NMR of the crude mixture. Integrate the singlets at ~7.7 ppm and ~6.7 ppm to determine your exact E:Z ratio. To self-validate this assignment, run a 2D NOESY experiment. The (Z)-isomer will show a definitive cross-peak (NOE) between the vinylic proton and the 

-methyl group, which is physically impossible in the (E)-isomer.

NMRLite Start 1H NMR Analysis Vinylic Check Vinylic Proton Start->Vinylic Shift77 δ ~ 7.7 ppm Vinylic->Shift77 Shift67 δ ~ 6.7 ppm Vinylic->Shift67 E_Isomer E-Isomer Shift77->E_Isomer Z_Isomer Z-Isomer Shift67->Z_Isomer NOESY Run 2D NOESY E_Isomer->NOESY Z_Isomer->NOESY NOE_E NOE: Vinylic H ↔ Methoxy NOESY->NOE_E If E NOE_Z NOE: Vinylic H ↔ Alpha-Methyl NOESY->NOE_Z If Z

NMR diagnostic logic tree for differentiating E and Z isomers.

Q2: My Wittig reaction yielded a mixture of E and Z isomers along with Triphenylphosphine Oxide (TPPO). How do I separate them?

Causality & Logic: Standard silica gel chromatography will fail here. TPPO streaks heavily across standard silica, and the E/Z isomers have nearly identical R


 values. You must exploit two different chemical properties: solubility and 

-bond sterics.
  • TPPO Removal: TPPO is highly crystalline and insoluble in non-polar solvent mixtures (like 9:1 Hexanes:Diethyl Ether) at low temperatures, whereas your methyl ester isomers remain highly soluble.

  • E/Z Separation: Silver ions (Ag

    
    ) form reversible 
    
    
    
    -complexes with alkenes. The (Z)-isomer, having the bulky phenyl and ester groups on the same side, forces the double bond into a slightly different steric environment compared to the (E)-isomer. This differential binding allows for baseline separation on Silver Nitrate impregnated silica gel (AgNO
    
    
    -Silica).
Q3: I am detecting a highly polar impurity that streaks on TLC and shows a broad O-H stretch in IR. What is it and how do I remove it?

Causality & Logic: This is


-methylcinnamic acid, resulting from the hydrolysis of your methyl ester during aqueous workup or prolonged storage. Because it contains a carboxylic acid moiety, it can be easily removed by exploiting its pKa (~4.5). Washing the organic layer with a mild base (Saturated NaHCO

) will deprotonate the acid, driving it entirely into the aqueous phase while leaving your neutral ester in the organic phase.

PurificationWorkflow Crude Crude Mixture BaseWash Sat. NaHCO3 Wash Crude->BaseWash Trituration Hexane/Ether Trituration BaseWash->Trituration Organic Waste1 Aqueous Waste BaseWash->Waste1 Aqueous Filtration Filtration Trituration->Filtration AgSilica AgNO3-Silica Column Filtration->AgSilica Filtrate Waste2 Solid Waste Filtration->Waste2 Cake PureZ Pure Z-Isomer AgSilica->PureZ Z-Fractions Waste3 E-Isomer Fractions AgSilica->Waste3 E-Fractions

Workflow for isolating the Z-isomer from E-isomer, TPPO, and acid impurities.

Step-by-Step Methodologies
Protocol A: Removal of Hydrolysis Products and TPPO (Trituration)

This protocol self-validates by yielding a free-flowing white powder (TPPO) and a clear filtrate containing the isomers.

  • Acid-Base Extraction: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Diethyl Ether (10 mL per gram of crude).

  • Wash the organic layer twice with an equal volume of saturated aqueous NaHCO

    
    .
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield a viscous oil/solid mixture.
  • Trituration: Suspend the crude residue in a cold mixture of Hexanes:Diethyl Ether (9:1 v/v) using 5 mL of solvent per gram of crude.

  • Sonicate the mixture for 5 minutes, then chill in an ice bath for 30 minutes to maximize TPPO precipitation.

  • Filter the suspension through a pad of Celite. Wash the filter cake with a small amount of cold hexanes.

  • Concentrate the filtrate. Validation: Spot the filtrate on a TLC plate (UV active); the heavy baseline streak of TPPO should be absent.

Protocol B: Separation of E/Z Isomers via AgNO

-Silica Chromatography

This protocol self-validates through TLC co-spotting. The (Z)-isomer will elute slower than the (E)-isomer due to stronger silver coordination.

  • Sorbent Preparation: Dissolve 10 g of Silver Nitrate (AgNO

    
    ) in 100 mL of Acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh) to form a slurry.
    
  • Evaporate the solvent on a rotary evaporator in the dark (cover flask in foil) until a free-flowing powder is obtained. Dry under high vacuum for 2 hours.

  • Column Packing: Pack the column using the prepared 10% w/w AgNO

    
    -silica gel with 100% Hexanes. Note: Keep the column shielded from ambient light using aluminum foil to prevent silver reduction.
    
  • Loading & Elution: Load the TPPO-free mixture (from Protocol A) onto the column. Elute using a very shallow gradient: start with 100% Hexanes, slowly stepping up to 2% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect small fractions. The (E)-isomer will elute first, followed by the target (Z)-isomer.

  • Validation: Analyze fractions via

    
    H NMR. The pure (Z)-isomer fractions will exclusively show the vinylic singlet at ~6.7 ppm.
    
References
  • A hydrophilic heterogeneous cobalt catalyst for fluoride-free Hiyama, Suzuki, Heck and Hirao cross-coupling reactions in water (Supplementary Information for NMR shifts of (E)-methyl 2-methyl-3-phenylacrylate). Royal Society of Chemistry. Available at:[Link]

  • The role of aromatic groups in the Tobey–Simon additivity rule for vinylic protons . Magnetic Resonance in Chemistry. Available at:[Link]

purification of methyl (Z)-2-methyl-3-phenylprop-2-enoate from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl (Z)-2-Methyl-3-phenylprop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of the thermodynamically less favored Z-isomer of


-methylcinnamic acid esters. The synthesis of This compound —typically via Wittig, Horner-Wadsworth-Emmons (HWE), or Still-Gennari olefinations—yields a complex crude matrix.

This guide provides a field-tested troubleshooting matrix and self-validating Standard Operating Procedures (SOPs) for separating your target Z-isomer from the E-isomer, unreacted benzaldehyde, and phosphorus-based byproducts.

Part 1: Physicochemical & Chromatographic Profiling

Before attempting purification, it is critical to understand the physical properties and intermolecular forces governing your crude mixture. The Z-isomer (where the phenyl ring and the ester group are on the same side of the double bond) experiences significant steric hindrance compared to the planar E-isomer, which directly impacts its chromatographic behavior.

Table 1: Component Profiling for Purification Strategy

ComponentRole in MixtureVolatility / BPPolarity (Normal Phase)Specific Chemical Interactions
This compound Target Product262.6 °C (760 mmHg) [1]Moderate (Sterically hindered)Weaker

-complexation with

Methyl (E)-2-methyl-3-phenylprop-2-enoate Major ByproductHighModerate (Planar, accessible)Stronger

-complexation with

Benzaldehyde Starting Material178.0 °C (760 mmHg)Moderate-LowForms water-soluble bisulfite adduct
Triphenylphosphine oxide (TPPO) Wittig ByproductSolid (MP: 156 °C)Very High (Streaks on silica)Insoluble in cold hexane/ether mixtures
Diethyl phosphate salts HWE ByproductWater-solubleHighPartitions entirely into aqueous phase

Part 2: Troubleshooting Guides & FAQs

Q1: My Wittig reaction yielded a thick, viscous crude mixture dominated by Triphenylphosphine oxide (TPPO). How do I remove it before column chromatography? Causality: TPPO is highly polar and will streak through standard silica gel, ruining the delicate separation of your E/Z isomers [2]. Because TPPO is highly crystalline and poorly soluble in non-polar aliphatic solvents, we can exploit this solubility differential rather than relying on chromatography. Solution: Utilize a cold hexane/diethyl ether precipitation method (See Protocol 1).

Q2: I cannot separate the E and Z isomers using standard silica gel chromatography. They co-elute. What is the mechanistic workaround? Causality: The E and Z isomers of


-methylcinnamates have nearly identical dipole moments and partition coefficients on standard normal-phase silica. To resolve them, you must exploit the subtle differences in their double-bond accessibility. Silver nitrate (

) impregnated silica gel forms reversible

-complexes with alkenes. The sterically hindered Z-ester coordinates less efficiently with the

ions than the planar E-ester, thereby eluting faster [3]. Solution: Perform argentation chromatography using 10% w/w

-silica gel (See Protocol 2).

Q3: NMR shows 5-10% unreacted benzaldehyde contaminating my isolated Z-ester. How do I remove it without losing my product? Causality: Benzaldehyde and the Z-ester often share similar retention factors (


) in non-polar eluent systems. Instead of repetitive chromatography, use a chemoselective covalent capture method. Sodium bisulfite (

) reacts specifically with the unhindered aldehyde to form a highly polar, water-soluble

-hydroxy sulfonate adduct, leaving the ester untouched. Solution: Incorporate a saturated sodium bisulfite wash during your initial liquid-liquid extraction.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Workup & TPPO Precipitation

This protocol removes unreacted benzaldehyde and bulk phosphorus byproducts prior to isomer resolution.

  • Quench & Extract: Quench the olefination reaction with saturated aqueous

    
     (10 mL/mmol). Extract the aqueous layer three times with ethyl acetate.
    
  • Chemoselective Aldehyde Capture: Wash the combined organic layers vigorously with freshly prepared saturated aqueous

    
     (2 x 50 mL) for 15 minutes.
    
    • Self-Validation: The distinct almond odor of benzaldehyde must completely dissipate from the organic layer.

  • Dry & Concentrate: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude residue.
    
  • Precipitation (For Wittig Reactions): Suspend the crude residue in a 9:1 mixture of cold hexanes/diethyl ether (approx. 5 mL/g of crude). Sonicate for 5 minutes, then incubate at 0 °C for 30 minutes.

  • Filtration: Filter the white crystalline solid (TPPO) through a tightly packed Celite pad, washing with cold hexanes.

    • Self-Validation: The resulting filtrate should be a clear, pale-yellow oil free of white particulate matter upon solvent evaporation.

Protocol 2: Argentation Chromatography (E/Z Separation)

This protocol resolves the geometric isomers using


-complexation.
  • Stationary Phase Preparation: Dissolve 10 g of

    
     in 40 mL of acetonitrile. Add 90 g of flash silica gel and mix thoroughly to form a slurry. Remove the solvent in the dark via rotary evaporation (40 °C) until a free-flowing powder is obtained [3].
    
  • Column Packing: Pack the column using the dry-pack method with 100% hexanes.

    • Critical Step: Protect the column from ambient light using aluminum foil to prevent the photoreduction of

      
       to elemental silver (which turns the column black and destroys resolution).
      
  • Loading & Elution: Load the crude mixture (from Protocol 1) neat or in a minimum volume of toluene. Elute using a shallow, isocratic gradient of ethyl acetate in hexanes (typically 2% to 5%).

  • Fraction Analysis: Monitor fractions via TLC (UV active).

    • Self-Validation: The Z-isomer will elute before the E-isomer. Verify isomeric purity via

      
      -NMR by integrating the vinylic methyl group (the methyl singlet for the Z-isomer typically appears slightly upfield compared to the E-isomer due to the shielding cone of the cis-phenyl ring).
      

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (E/Z Esters, PhCHO, TPPO) Workup Aq. NaHSO3 Wash (Chemoselective) Crude->Workup PhCHO_Out Aqueous Phase (Bisulfite Adduct of PhCHO) Workup->PhCHO_Out Removes OrgPhase Organic Phase (E/Z Esters, TPPO) Workup->OrgPhase Retains Precip Hexane/Ether (9:1) Precipitation at 0°C OrgPhase->Precip TPPO_Out Filter Cake (Solid TPPO) Precip->TPPO_Out Removes Filtrate Filtrate (E/Z Isomer Mixture) Precip->Filtrate Retains AgNO3 Argentation Chromatography (10% AgNO3-Silica) Filtrate->AgNO3 Z_Isomer Pure Z-Isomer (Elutes First) AgNO3->Z_Isomer Weaker Ag+ binding E_Isomer Pure E-Isomer (Elutes Second) AgNO3->E_Isomer Stronger Ag+ binding

Workflow for the purification of this compound from crude mixtures.

References

  • LookChem. "this compound Chemical Properties." LookChem Database. Available at:[Link]

  • O'Brien, C. J., et al. "Catalytic Wittig and Mitsunobu reactions." US Patent US8901365B2, Google Patents, 2014.
  • Ringseis, M., et al. "Cinnamomeoventrolide – Double Bond Regioisomerism in Frog Semiochemicals." National Center for Biotechnology Information (PMC), 2021. Available at:[Link]

dealing with oily products in the synthesis of methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Esterification Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with methyl ester syntheses that yield stubborn, viscous oils instead of the expected crystalline solids.

Whether you are synthesizing active pharmaceutical ingredients (APIs), amino acid precursors, or fatty acid methyl esters (FAMEs) for biofuels, an oily product usually points to a disruption in the molecular crystal lattice. This guide is designed to move beyond basic textbook theory and provide field-proven, mechanistic troubleshooting strategies to diagnose and resolve these issues.

Diagnostic Workflow: The "Oily Ester" Decision Tree

Before altering your chemistry, you must determine if your product is a "true" oil (inherent physical property) or a "false" oil (a solid depressed into a liquid state by impurities). Follow this diagnostic pathway:

G Start Oily Methyl Ester Product CheckMP Theoretical MP > 25°C? Start->CheckMP LowMP Inherent Low MP (e.g., Unsaturated FAME) CheckMP->LowMP No HighMP Check Purity (NMR/GC/TLC) CheckMP->HighMP Yes Action1 Low-Temp Crystallization or Distillation LowMP->Action1 Purity Impurities Present? HighMP->Purity PureOil Solvent Entrapment or Supercooling Purity->PureOil No ImpureOil Identify Impurity Purity->ImpureOil Yes Action2 Lyophilization & Seed Crystals PureOil->Action2 Glycerol Residual Glycerol / Catalyst ImpureOil->Glycerol Unreacted Unreacted Acid / Triglycerides ImpureOil->Unreacted Action3 DES Extraction or Membrane Filtration Glycerol->Action3 Action4 Mild Base Wash or Re-esterification Unreacted->Action4

Diagnostic workflow for troubleshooting and purifying oily methyl ester products.

Troubleshooting Guides & FAQs

Q1: My methyl ester product is a stubborn oil instead of a solid. Is this a failed reaction? A: Not necessarily. The physical state of a methyl ester is dictated by its molecular packing. Saturated fatty acid methyl esters (like methyl palmitate) pack tightly and crystallize easily. However, unsaturated esters (e.g., methyl oleate) contain cis-double bonds that introduce kinks into the hydrocarbon chain. This drastically weakens intermolecular hydrogen bonding and van der Waals forces, resulting in a liquid state at room temperature[1]. If your target has a low theoretical melting point, it is a "true" oil. If it should be a solid, you are experiencing freezing-point depression caused by impurities[2].

Q2: NMR shows unreacted starting material (free fatty acids or triglycerides). How do I push the conversion to eliminate this oily residue? A: Esterification is an equilibrium-driven process. Unreacted oils (monoglycerides, diglycerides, or triglycerides) act as plasticizers, preventing crystallization and leaving the product as a viscous syrup. To drive the reaction forward, you must use a massive excess of methanol. For transesterification, increasing the methanol-to-oil molar ratio (e.g., from 6:1 to 12:1) and utilizing a static mixer reactor can significantly enhance mass transfer and conversion rates, reducing unreacted intermediates[3].

Q3: How do I remove residual glycerol from my FAME oily product? A: Glycerol is a primary byproduct of transesterification and often exists as a droplet suspension in the crude ester, preventing phase separation and crystallization[4]. While water washing is traditional, it often leads to stable, unworkable emulsions (saponification). A highly effective modern approach is Liquid-Liquid Extraction (LLE) using Deep Eutectic Solvents (DES). DES selectively hydrogen-bonds with glycerol, removing up to 99% of free glycerol without emulsifying the methyl ester[5].

Q4: The oil has a solvent smell and won't crystallize even under high vacuum. What's the fix? A: You are dealing with solvent entrapment or supercooling. Trace solvents lodge within the nascent crystal lattice, lowering the melting point and keeping the product in an amorphous state. For amino acid methyl esters (e.g., phenylalanine methyl ester), the free base is inherently an uncrystallizable oil. Converting it to a hydrochloride or tartrate salt instantly induces crystallization by altering the intermolecular forces to strong ionic bonds[6]. For non-ionic esters, trituration with a non-polar anti-solvent (like cold hexane) followed by physical agitation (scratching the flask) is required to induce nucleation.

Experimental Protocols

Protocol 1: Deep Eutectic Solvent (DES) Extraction for Glycerol Removal

Use this protocol when your methyl ester is contaminated with glycerol or unreacted oils that prevent solidification.

  • DES Preparation: Mix Choline Chloride and Ethylene Glycol at a 1:2 molar ratio. Heat the mixture at 80°C under constant stirring until a clear, homogeneous liquid forms[5].

  • Extraction: Add the DES to the crude oily methyl ester at a 1:2 volume ratio (Biodiesel:DES)[5].

  • Mass Transfer: Stir the biphasic mixture vigorously at 30°C for 240 minutes to allow maximum unreacted oil and glycerol mass transfer into the DES phase[5].

  • Separation: Transfer the mixture to a separatory funnel and allow it to settle. The heavier DES/glycerol layer will drop to the bottom.

  • Recovery: Decant the highly purified methyl ester (upper layer) and dry it over anhydrous Na₂SO₄.

Protocol 2: Methanol-Assisted Low-Temperature Crystallization

Use this protocol to separate high-melting saturated esters from low-melting unsaturated oily esters.

  • Dissolution: Dissolve the crude fatty acid methyl ester mixture in aqueous methanol (95%) at a 1:15 (w/v) ratio[7].

  • Homogenization: Heat the solution gently to 55°C with strong stirring until the mixture is completely dissolved and homogenous[7].

  • Controlled Cooling: Cool the solution gradually to room temperature, then transfer it to a chilling unit set to -15°C for 24 hours[7].

  • Filtration: Filter the precipitated saturated methyl esters rapidly under vacuum using a pre-chilled Büchner funnel.

  • Isolation: The unsaturated methyl esters will remain in the methanolic filtrate as an oil, effectively separating the two fractions[7].

Protocol 3: Salt Formation for Amino Acid Methyl Esters

Use this protocol when synthesizing amino acid methyl esters that remain as viscous syrups.

  • Solvation: Dissolve the oily amino acid methyl ester free base (e.g., d,l-phenylalanine methyl ester) in a minimal amount of methanol (2–5 mL)[6].

  • Anti-Solvent Addition: Add 15 mL of cold diethyl ether to the solution[6].

  • Acidification: Introduce anhydrous HCl gas or a stoichiometric amount of 2M HCl in ether dropwise while cooling the flask in an ice bath.

  • Nucleation: Grind the thick oily residue vigorously against the glass wall with a spatula or glass rod to induce crystal nucleation[6].

  • Collection: Collect the resulting white, crystalline hydrochloride salt via vacuum filtration and dry in a desiccator under reduced pressure (2 mbar) overnight[6].

Quantitative Data: Comparison of Purification Methods

Purification MethodTarget ImpurityEfficiency / YieldScalabilityKey Mechanism
Water Washing Glycerol, Salts, MethanolModerate (High risk of emulsion)HighLiquid-liquid phase separation[4]
Deep Eutectic Solvent (DES) Free Glycerol, Unreacted Oil>96% purity / High yieldMediumSelective hydrogen bonding[5]
Low-Temp Crystallization Unsaturated FAMEs~48.9% yield (High purity SFA)HighFreezing point depression / Solubility[7]
Static Mixer Glycerolysis Monoglycerides / Diglycerides>71% conversionHighEnhanced mass transfer[3]

References

1.[4] Bateni H., Saraeian A., Able C. "A comprehensive review on biodiesel purification and upgrading". Biofuel Research Journal. URL:[Link] 2.[5] Naiwanti and Zullaikah. "Effect of Extraction Time on Unreacted Oil Removal in Biodiesel Purification Using Deep Eutectic Solvent". ResearchGate. URL:[Link] 3.[3] "Enhanced Glycerolysis of Fatty Acid Methyl Ester by Static Mixer Reactor". ACS Omega. URL:[Link] 4.[1] "Study of liquid-phase molecular packing interactions and morphology of fatty acid methyl esters (biodiesel)". PMC - NIH. URL:[Link] 5.[2] Dunn, R. O. "Crystallization Behavior of Fatty Acid Methyl Esters". ResearchGate. URL:[Link] 6.[7] "A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method". OCL - Oilseeds and fats, Crops and Lipids. URL:[Link] 7.[6] "18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. URL:[Link]

Sources

side reactions to consider when synthesizing methyl (Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Chemistry Division Subject: Troubleshooting Z-Selectivity in


-Methyl Cinnamate Synthesis
Ticket ID:  HWE-Z-002-ALPHA

User Guide: Synthesis of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Executive Summary: Synthesizing This compound (Methyl (Z)-


-methylcinnamate) presents a specific thermodynamic challenge. Unlike simple cinnamates, the presence of the 

-methyl group introduces significant steric strain (A(1,3)-strain) that destabilizes the (Z)-isomer, driving the equilibrium aggressively toward the (E)-isomer. Standard Wittig or Horner-Wadsworth-Emmons (HWE) conditions will almost exclusively yield the (E)-product.[1]

This guide details the Still-Gennari modification as the primary protocol, analyzes specific side reactions caused by the


-methyl substituent, and provides a troubleshooting decision tree.

Part 1: The Core Challenge (Mechanism & Stereocontrol)

The formation of the (Z)-isomer requires kinetic control .[2] You must trap the reaction at the initial aldol-addition phase and force elimination before the intermediate can equilibrate to the thermodynamically stable (E)-form.

Why the Reaction Fails (The "Leak" to E-Isomer)

In a standard HWE reaction, the intermediate oxyanion equilibrates.[3] For your target, the (Z)-isomer places the bulky Phenyl ring and the Ester group on the same side. The


-methyl group exacerbates steric crowding in the transition state, making the "Z" pathway slower and more prone to reversibility.

The Solution: Use electron-deficient phosphonates (Still-Gennari or Ando reagents). The electron-withdrawing groups (trifluoroethyl or aryl) accelerate the elimination step (


), making it faster than the retro-aldol equilibration (

).

HWE_Selectivity Start Deprotonated Phosphonate + Benzaldehyde Inter_Z Intermediate (Z) (Kinetic Product) Start->Inter_Z Fast Addition Inter_E Intermediate (E) (Thermodynamic Product) Start->Inter_E Slow Addition Inter_Z->Start Reversible (k-1) (Standard HWE) Inter_Z->Inter_E Equilibration (If Temp > -78°C) Prod_Z Target: (Z)-Isomer Inter_Z->Prod_Z Fast Elimination (kelim) (Still-Gennari) Prod_E Impurity: (E)-Isomer Inter_E->Prod_E Elimination

Figure 1: Kinetic vs. Thermodynamic control in HWE Olefination. The Still-Gennari reagent accelerates the green path (


) to outcompete the red dashed path (

).

Part 2: Critical Side Reactions & Troubleshooting

The following side reactions are specific to the synthesis of


-substituted cinnamates.
Z-to-E Isomerization (The "Drift")
  • Symptom: Crude NMR shows 95:5 Z:E, but purified product is 60:40.

  • Cause: The (Z)-

    
    -methyl cinnamate is highly sensitive to acid-catalyzed isomerization and photoisomerization. Silica gel is slightly acidic.
    
  • Fix:

    • Workup: Use neutral alumina instead of silica for purification if possible.

    • Buffering: Add 1% Triethylamine (Et3N) to your chromatography eluent to neutralize silica acidity.

    • Light: Wrap flasks in aluminum foil to prevent photo-induced isomerization.

Transesterification
  • Symptom: Mass spec shows M+14 (Ethyl ester) or M-14 (Methyl ester mismatch).

  • Cause: The Still-Gennari reagent releases trifluoroethanol (TFE) and methoxide. If you quench with an alcohol different from your ester group (e.g., EtOH quench for a Methyl ester), base-catalyzed transesterification occurs.[3]

  • Fix: strictly use Methanol for quenching if synthesizing the methyl ester.[3]

Michael Addition (Nucleophilic Attack)
  • Symptom: Loss of double bond; appearance of complex multiplets in aliphatic region.

  • Cause: The product is an electron-deficient enoate. Excess base (KHMDS) or nucleophiles (methoxide generated in situ) can attack the

    
    -position.
    
  • Fix: Use exactly 1.0–1.05 equivalents of base. Do not use excess. Quench at -78°C immediately upon completion.

Part 3: Recommended Protocol (Still-Gennari Modification)

This protocol is optimized for This compound .

Reagents:

  • Phosphonate: Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent).

  • Base: KHMDS (0.5 M in Toluene/THF). Note: KHMDS is superior to NaH for Z-selectivity due to the potassium cation effect with 18-crown-6.

  • Additive: 18-Crown-6 (Sequesters

    
     to prevent coordination-assisted equilibration).
    

Step-by-Step Workflow:

StepActionTechnical Note
1 Dissolution Dissolve 18-Crown-6 (1.1 eq) and Phosphonate (1.0 eq) in dry THF under Argon. Cool to -78°C .
2 Deprotonation Add KHMDS (1.05 eq) dropwise. Stir for 30 mins at -78°C.
3 Addition Add Benzaldehyde (1.0 eq) dropwise (neat or in minimal THF).
4 Reaction Stir at -78°C for 1–2 hours. Monitor by TLC (cold quench).
5 Quench Quench with saturated NH₄Cl solution at -78°C.
6 Workup Extract with Et₂O. Wash with brine.[4] Dry over Na₂SO₄.
7 Purification Flash chromatography (Hexane/EtOAc) with 1% Et₃N .

Part 4: Troubleshooting Decision Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Issue Encountered Q1 Is the major product (E)-isomer? Start->Q1 Q2 Did you use KHMDS/18-crown-6? Q1->Q2 Yes Q4 Is the yield low (<40%)? Q1->Q4 No Q3 Did you quench at -78°C? Q2->Q3 Yes Sol1 Switch to Still-Gennari conditions. NaH/THF is not selective enough. Q2->Sol1 No Sol2 Quench COLD. Warming promotes isomerization. Q3->Sol2 No Sol3 Check Silica Acidity. Add 1% Et3N to column. Q3->Sol3 Yes Q5 Is starting material remaining? Q4->Q5 Yes Sol4 Steric hindrance. Switch to Ando Phosphonate (Less bulky than SG reagent). Q5->Sol4 No (Decomposition) Sol5 Base degradation. Use fresh KHMDS. Q5->Sol5 Yes

Figure 2: Diagnostic logic for Z-selectivity and yield issues.

FAQ: Frequently Asked Questions

Q: Can I use the Ando reagent instead of Still-Gennari? A: Yes. The Ando reagent (aryl phosphonate) is often milder and can be superior for sterically hindered substrates like


-methyl cinnamates. If the Still-Gennari reagent gives low yields due to the bulk of the trifluoroethyl groups, switch to the Ando modification using NaH/NaI.

Q: Why is my product an oil that solidifies into the wrong isomer over time? A: (Z)-Cinnamates are often oils or low-melting solids, whereas (E)-isomers are crystalline solids with higher melting points. If your product spontaneously solidifies, it is likely isomerizing to the (E)-form. Store the (Z)-isomer in the dark at -20°C.

Q: Can I separate the (Z) and (E) isomers if the reaction isn't perfect? A: Yes, but it is difficult. The


-methyl group forces the phenyl ring out of planarity in the (Z)-isomer, changing its polarity. They usually separate on silica gel (Hexane/EtOAc 20:1), but remember to buffer the silica with triethylamine to prevent on-column isomerization.

References

  • Still, W. C., & Gennari, C. (1983).[3][5] Direct synthesis of Z-unsaturated esters.[6] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Ando, K. (1997).[3] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Wadsworth-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[7][8] The Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • Janicki, I., & Kiełbasiński, P. (2022).[3][8][9] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.[9] Link

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3][5] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][10] Chemical Reviews, 89(4), 863–927.[3] Link

Sources

Validation & Comparative

confirming the structure of methyl (Z)-2-methyl-3-phenylprop-2-enoate using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary

The stereochemical assignment of trisubstituted alkenes, such as methyl (Z)-2-methyl-3-phenylprop-2-enoate , presents a specific challenge in organic synthesis and drug development. Unlike disubstituted alkenes, where scalar coupling constants (


) from 1D 

H NMR provide immediate geometric evidence, trisubstituted systems lack the requisite vicinal protons.

This guide objectively compares the efficacy of 1D NMR , HMBC , and NOESY techniques. It establishes that while 1D NMR is sufficient for connectivity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory "gold standard" for unambiguous stereochemical confirmation of this molecule.

Key Takeaway: The (Z)-isomer is confirmed by a strong through-space NOE correlation between the olefinic proton (H3) and the allylic methyl group (Me-2) , a correlation absent in the (E)-isomer.

The Stereochemical Challenge

The Target Molecule

IUPAC Name: this compound Structure Analysis:

  • C3 Substituents: Phenyl group (Priority 1) vs. Proton (Priority 2).

  • C2 Substituents: Carbomethoxy group (Priority 1) vs. Methyl group (Priority 2).

Definition of (Z)-Isomer: The high-priority groups (Phenyl and Carbomethoxy) are on the same side (Zusammen). Consequently, the Methyl group and the Olefinic Proton are also on the same side (cis) .

Definition of (E)-Isomer: The high-priority groups are on opposite sides (Entgegen).[1] Consequently, the Methyl group and the Phenyl ring are on the same side (cis) .

Why 1D NMR is Insufficient

In a standard 1D


H NMR spectrum, the chemical shifts of the methyl group and olefinic proton vary between isomers due to anisotropic shielding.
  • Risk: Relying solely on chemical shift trends (e.g., "methyl cis to phenyl is shielded") is empirical and prone to error depending on solvent effects and concentration.

  • Limitation: There is no

    
     coupling across the double bond to measure.
    

Comparative Analysis of Analytical Methods

The following table compares the utility of different NMR techniques for this specific structural problem.

FeatureMethod A: 1D

H NMR
Method B: 2D HMBC Method C: 2D NOESY (Recommended)
Primary Output Chemical Shift (

), Integration
Long-range C-H Connectivity (

)
Spatial Proximity (< 5 Å)
Connectivity ExcellentExcellentGood
Stereochemistry Low Confidence (Inferred from shifts)Medium Confidence (Requires

analysis)
High Confidence (Direct geometric proof)
Risk Factor High (Solvent dependent shifts)Medium (Magnitude mode hides

values)
Low (Self-validating cross-peaks)
Exp. Time < 5 mins10-30 mins30-60 mins

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, follow this protocol. This workflow is designed to be self-validating: the presence of specific cross-peaks confirms the structure, while their absence (or the presence of alternative peaks) confirms the impurity.

Sample Preparation
  • Solvent: CDCl

    
     (Preferred for spectral resolution) or DMSO-
    
    
    
    (if solubility is an issue).
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is vital for 2D sensitivity.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
  • 1D Proton: Acquire first to establish chemical shift baselines.

    • Pulse: 30° pulse (zg30).

    • Scans: 16.

  • 2D NOESY (Phase Sensitive):

    • Pulse Sequence:noesyph (Phase-sensitive) or noesygpph.

    • Mixing Time (

      
      ):400–600 ms . (Crucial: Too short = no signal; Too long = spin diffusion).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
    • Scans: 8–16 per increment.

    • Increments (TD1): 256 (for sufficient resolution in F1 dimension).

Data Processing
  • Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions to sharpen peaks.

  • Phasing: Critical. Ensure diagonal peaks are negative (or positive) and cross-peaks are the same phase (for chemical exchange) or opposite phase (for NOE), depending on the specific pulse program used. Note: In standard phase-sensitive NOESY, NOE cross-peaks are typically opposite sign to the diagonal for small molecules.

Data Interpretation & Logic

This section details the critical decision-making process.

The "Z" Confirmation (Target)

For This compound :

  • Geometry: The Olefinic Proton (H3) and the Allylic Methyl (Me-2) are cis .

  • Observation: Look for a strong NOE cross-peak between the singlet at ~2.0-2.3 ppm (Methyl) and the singlet at ~7.0-7.8 ppm (Olefinic H).

  • Secondary Check: Absence of a strong NOE between the Phenyl ortho-protons and the Methyl group.

The "E" Confirmation (Alternative/Impurity)

For Methyl (E)-2-methyl-3-phenylprop-2-enoate :

  • Geometry: The Phenyl ring and the Allylic Methyl are cis .

  • Observation: Look for a strong NOE cross-peak between the Methyl singlet and the Phenyl ortho protons (~7.2-7.4 ppm).

  • Secondary Check: Weak or absent NOE between Olefinic H and Methyl.

Visualization of Logic Flow

NMR_Logic_Flow Start Start: Purified Sample Acquire Acquire 1D 1H & 2D NOESY (Mix time: 500ms) Start->Acquire Identify Locate Signals: 1. Olefinic H (Singlet, >7ppm) 2. Allylic Me (Singlet, ~2ppm) 3. Ph-ortho H (Multiplet, ~7.3ppm) Acquire->Identify Decision Analyze Cross-Peaks (NOE) Identify->Decision ResultZ CONFIRMED: (Z)-Isomer (Target Product) Decision->ResultZ Strong NOE: Olefinic H ↔ Methyl ResultE CONFIRMED: (E)-Isomer (Thermodynamic Product) Decision->ResultE Strong NOE: Ph-ortho ↔ Methyl

Figure 1: Decision tree for stereochemical assignment using NOESY data.

Structural Dynamics and Mechanism

Understanding the mechanism of the NOE signal is vital for defending the data.

  • Through-Space Interaction: The Nuclear Overhauser Effect depends on the inverse sixth power of the distance (

    
    ).
    
  • Distance Threshold:

    • In the (Z)-isomer , the distance between the Olefinic H and the Methyl protons is approx 2.3–2.5 Å (Van der Waals contact). This yields a maximal NOE signal.

    • In the (E)-isomer , the distance is significantly larger (>4 Å), resulting in a negligible signal. Conversely, the Methyl group is in close proximity to the Phenyl ring protons.

Predicted Chemical Shift Trends (Secondary Evidence)

While less definitive than NOE, these trends often accompany the geometric confirmation:

Proton(Z)-Isomer (Target)(E)-IsomerReason
Allylic Methyl ~2.15 – 2.30 ppm~2.00 – 2.10 ppmIn (E), Methyl is shielded by the cis-Phenyl ring current [1, 2].
Olefinic H ~6.8 – 7.2 ppm~7.5 – 7.8 ppmIn (E), H is deshielded by the cis-Carbonyl group (anisotropy) [3].

References

  • BenchChem. (2025).[1] A Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate. Retrieved from

  • LibreTexts Chemistry. (2023). 5.5: Chemical Shift - Factors Affecting Shielding. Retrieved from

  • Royal Society of Chemistry. (2025). Supplementary Information: Synthesis and NMR characterization of alpha-methyl cinnamates. Retrieved from

  • Magritek. (2025). Basic Concepts of NMR: Distinguishing Between Isomers. Retrieved from

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data. Retrieved from

Sources

validating the purity of synthesized methyl (Z)-2-methyl-3-phenylprop-2-enoate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Purity of Synthesized Methyl (Z)-2-methyl-3-phenylprop-2-enoate by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of This compound (also known as Z-methyl


-methylcinnamate) presents a distinct stereochemical challenge. While the thermodynamic E-isomer is easily accessed, the Z-isomer—often required for specific biological activity or as a precursor for stereoselective cyclizations—is kinetically labile.

This guide serves as a definitive protocol for validating the purity of the Z-isomer. Unlike Gas Chromatography (GC), which risks thermal isomerization, or Nuclear Magnetic Resonance (NMR), which lacks trace-level sensitivity, High-Performance Liquid Chromatography (HPLC) offers the necessary resolution and stability. This document outlines a self-validating HPLC workflow designed to quantify the target Z-isomer against its E-isomer and synthetic precursors.

The Analytical Challenge: Why HPLC?

The primary challenge in validating this molecule is distinguishing the Z-isomer from the E-isomer without altering the sample composition during analysis.

Comparative Analysis of Analytical Techniques
FeatureHPLC (Recommended) GC-MS 1H-NMR
Isomer Stability High. Ambient temperature analysis prevents thermal isomerization (

).
Low. Injector port temps (>200°C) often drive thermodynamic relaxation to the E-isomer.High. Non-destructive.
Sensitivity High. Can detect impurities <0.05% (area normalization).High. Excellent for volatiles, but risks false positives for E-isomer.Moderate. LOD typically ~1-2%. Trace impurities are lost in the baseline.
Selectivity Tunable. Stationary phase (

-

interactions) resolves geometric isomers.
Fixed. Relies on boiling point/polarity; isomers often co-elute.Structural. Excellent for confirming identity (

-coupling), not purity.
Suitability Validation & QC. Initial Screening only. Structure Elucidation.
Decision Logic for Method Selection

The following diagram illustrates the decision matrix typically employed in process chemistry when handling thermally labile esters.

MethodSelection Start Sample: Crude this compound Q1 Is Thermal Stability Confirmed? Start->Q1 NMR 1H-NMR Analysis (Limit: Low Sensitivity) Start->NMR Identity Confirmation GC GC-MS Analysis (Risk: Z -> E conversion) Q1->GC Yes (Rare) HPLC RP-HPLC Analysis (Gold Standard) Q1->HPLC No / Unknown Result Validated Purity Certificate GC->Result If stable NMR->HPLC Proceed to Purity HPLC->Result Quantifies <0.1% E-isomer

Figure 1: Analytical workflow emphasizing the necessity of HPLC for thermally labile geometric isomers.

Critical Method Parameters (CMP)

To achieve baseline resolution between the Z and E isomers, we exploit the difference in their effective molecular shape and interaction with the stationary phase.

Stationary Phase Selection
  • Primary Recommendation: C18 (Octadecyl) with high carbon load.

    • Mechanism:[1][2] The E-isomer is generally more planar and linear, allowing deeper penetration into the C18 brush layer. The Z-isomer is sterically crowded (kinked), resulting in weaker hydrophobic interaction and earlier elution.

  • Alternative (High Selectivity): Phenyl-Hexyl .

    • Mechanism:[1][2] Utilizes

      
      -
      
      
      
      interactions with the phenyl ring of the cinnamate. This often enhances selectivity for geometric isomers where the aromatic ring orientation differs significantly.
Detection Wavelength

Cinnamate derivatives possess a strong conjugated system.

  • 254 nm: Standard detection. Both isomers absorb strongly here.

  • 210-220 nm: Required to detect non-conjugated synthetic impurities (e.g., aliphatic anhydrides or starting alcohols) that lack a chromophore.

Validated Experimental Protocol

This protocol is designed to be "self-validating," meaning the resolution of the critical pair (Z vs. E) serves as the system suitability test.

Equipment & Reagents[1][3][4][5][6][7]
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acid impurities).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Method
  • Preparation of Standards:

    • Stock: Dissolve 10 mg of synthesized product in 10 mL Acetonitrile (1 mg/mL).

    • System Suitability Mix: Mix 1 mL of the Z-product stock with 10 µL of a known E-isomer standard (or irradiate a small aliquot with UV light for 5 mins to generate the E-isomer in situ).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Temperature: 30°C (Controlled temperature is critical for retention time reproducibility).

    • Injection Volume: 5 µL.

  • Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.040%Isocratic Hold (Equilibration)
2.040%Injection
15.080%Linear Gradient (Elution of Isomers)
18.095%Wash (Remove dimers/oligomers)
20.040%Re-equilibration
  • Data Interpretation:

    • Elution Order: Expect the (Z)-isomer to elute before the (E)-isomer .

      • Why? The Z-isomer has a larger dipole moment and a "kinked" shape, reducing its hydrophobic binding to the C18 chains compared to the planar E-isomer.

    • Resolution (Rs): The method is valid only if

      
       between the Z and E peaks.
      

Synthesis & Validation Workflow

The following diagram details the specific pathway from synthesis to final purity decision, highlighting the critical checkpoints.

ValidationWorkflow cluster_Analysis Data Analysis Synth Synthesis (Still-Gennari or similar) Crude Crude Mixture (Z + E + Impurities) Synth->Crude Prep Sample Prep (Dilution in ACN) Crude->Prep HPLC_Run HPLC Injection (Gradient Method) Prep->HPLC_Run Peak1 Peak 1 (Z-Isomer) Target ~10-12 min HPLC_Run->Peak1 Peak2 Peak 2 (E-Isomer) Impurity ~13-14 min HPLC_Run->Peak2 Decision Purity Calculation %Area (Z) / Total Area Peak1->Decision Peak2->Decision

Figure 2: Operational workflow for quantifying the stereochemical purity of the synthesized ester.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.2) Residual silanol interactions with the ester or free acid impurities.Ensure Mobile Phase A contains 0.1% H3PO4 or TFA to suppress silanol activity.
Co-elution of Z and E Insufficient selectivity (

).
Switch to a Phenyl-Hexyl column . The

-

interaction differs significantly between the planar E and non-planar Z forms.
"Ghost" Peaks Late-eluting oligomers from previous runs.Extend the "Wash" phase (95% B) to 5 minutes at the end of the gradient.
Area % Variation Sample degradation in solution.Critical: Do not store samples in direct light. The Z-isomer can photo-isomerize to E in solution. Use amber vials.

References

  • Mechanism of Isomer Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on geometric isomer separation principles).

  • Thermal Instability of Cinnamates: Krokidi, K. M., et al. (2020). "A systematic approach to methyl cinnamate photodynamics." Journal of Chemical Physics. (Discusses the photo-isomerization and stability of methyl cinnamate derivatives).

  • HPLC Method Development for Isomers: Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for separating closely related impurities).

  • UV Characteristics of Cinnamates: Taniguchi, M., et al. (2015).[4] "Benchmark studies of UV-vis spectra simulation for cinnamates." Journal of Molecular Modeling. (Validation of UV absorption maxima for detection settings).

Sources

comparing the reactivity of methyl (Z)-2-methyl-3-phenylprop-2-enoate with other esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Steric and Electronic Modulation in


-Substituted Cinnamates
Date:  February 28, 2026

Executive Summary

This guide analyzes the reactivity of methyl (Z)-2-methyl-3-phenylprop-2-enoate (hereafter referred to as (Z)-MMPC ). Unlike its thermodynamically stable (E)-isomer or the unsubstituted methyl cinnamate, (Z)-MMPC presents a unique chemical profile defined by A(1,3) allylic strain . The forced proximity of the phenyl ring and the ester moiety in the (Z)-configuration creates a "steric gate" that significantly retards nucleophilic attack at the carbonyl carbon while destabilizing the ground state, making the molecule prone to photo-isomerization.

This document compares (Z)-MMPC against three standard ester benchmarks to assist researchers in synthesis planning and stability profiling.

The Comparator Matrix
CandidateStructure FeaturesKey Reactivity Characteristic
(Z)-MMPC (Target)

-Me,

-Ph (Cis to Ester)
Sterically Congested / High Ground State Energy
Methyl (E)-Cinnamate

-Ph (Trans to Ester)
Thermodynamically Stable / Conjugated
Methyl Methacrylate

-Me, Unsubstituted

High Polymerization Potential / Moderate Sterics
Methyl Benzoate Aromatic EsterBaseline Electronic Control (Non-Michael Acceptor)

Part 1: Structural Analysis & Steric Environment

To understand the reactivity of (Z)-MMPC, one must visualize the steric clash. In the (Z)-isomer, the high-priority groups—the phenyl ring at C3 and the methoxycarbonyl group at C2—are on the same side of the double bond.

  • A(1,3) Strain: The van der Waals radii of the phenyl ring and the ester oxygen overlap. To relieve this strain, the ester group rotates out of the plane of the double bond.

  • Deconjugation: This rotation breaks the

    
    -orbital overlap between the alkene and the carbonyl. While this theoretically makes the carbonyl more electrophilic (less resonance stabilization), the steric blocking  effect dominates, shielding the carbonyl carbon from nucleophiles.
    
Visualization: The Steric Hierarchy

The following diagram illustrates the accessibility of the carbonyl carbon across the comparator esters.

StericHierarchy cluster_0 High Reactivity (Accessible) cluster_1 Moderate Hindrance cluster_2 Severe Steric Blockade M_Acrylate Methyl Acrylate (No steric hindrance) M_Cinnamate Methyl (E)-Cinnamate (Planar, Conjugated) M_Acrylate->M_Cinnamate beta-Subst. Effect M_Methacrylate Methyl Methacrylate (alpha-Methyl shielding) M_Cinnamate->M_Methacrylate alpha-Subst. Effect Z_MMPC (Z)-MMPC (Twisted geometry + alpha-Me + beta-Ph) M_Methacrylate->Z_MMPC A(1,3) Strain Effect

Figure 1: Hierarchy of carbonyl accessibility. (Z)-MMPC represents the "hardest" electrophile due to combined


-methyl shielding and (Z)-geometry twisting.

Part 2: Nucleophilic Acyl Substitution (Hydrolysis)

The most critical differentiation occurs during saponification (base-catalyzed hydrolysis).

Comparative Kinetics
  • Methyl Benzoate: Hydrolysis is controlled electronically. Electron-withdrawing groups accelerate it; donating groups slow it.

  • Methyl (E)-Cinnamate: The planar structure allows conjugation to stabilize the ground state, but the carbonyl is spatially accessible.

  • ** (Z)-MMPC:** The reaction is orders of magnitude slower . The

    
    -methyl group sits directly in the "Burgi-Dunitz" trajectory required for the hydroxide ion to attack the carbonyl. Furthermore, the adjacent phenyl group (in the Z-position) acts as a secondary wall.
    

Experimental Observation: In a standard saponification protocol (KOH/MeOH, Reflux), (Z)-MMPC often requires:

  • Higher temperatures (>80°C).

  • Longer reaction times (24-48h vs. 2-4h for the (E)-isomer).

  • Use of more aggressive nucleophiles (e.g., LiOH in THF/Water) to force conversion.

Part 3: Conjugate Addition (Michael Reaction)

(Z)-MMPC is an exceptionally poor Michael acceptor.

  • Electronic Deactivation: As noted in the structural analysis, the steric twist disrupts the conjugation. The

    
    -carbon is not effectively activated by the carbonyl's electron-withdrawing power because the 
    
    
    
    -system is broken.
  • Steric Blocking at

    
    -Carbon:  A nucleophile attempting to attack the 
    
    
    
    -position faces the bulk of the phenyl ring and the repulsion from the
    
    
    -methyl group.

Comparison Table: Michael Acceptor Potential

EsterNucleophile: Thiol (R-SH)Nucleophile: Amine (R-NH2)Mechanistic Barrier
Methyl Acrylate Rapid (Minutes)Rapid (Exothermic)None
Methyl Methacrylate ModerateModerate

-Me hindrance
Methyl (E)-Cinnamate SlowSlow

-Ph hindrance
(Z)-MMPC Inert / Trace Inert Twisted

-system + Double Substitution

Note: To functionalize (Z)-MMPC, researchers typically rely on radical pathways or metal-catalyzed couplings rather than ionic conjugate addition.

Part 4: Photochemical Dynamics (Isomerization)

While chemically sluggish toward nucleophiles, (Z)-MMPC is photochemically active. The (Z) isomer is the "high-energy" partner of the pair.

  • Relaxation Pathway: Upon UV irradiation (typically 254-300 nm), the

    
     excitation allows rotation around the C=C bond. The molecule relaxes through a conical intersection to the thermodynamically stable (E)-isomer.
    
  • Synthetic Implication: If (Z)-MMPC is the desired product, it must be protected from light. Conversely, if the (E)-isomer is difficult to synthesize directly, irradiating the (Z)-isomer is a valid route to the (E)-form.

Part 5: Experimental Protocols

Protocol A: Z-Selective Synthesis (Still-Gennari Olefination)

Since the (Z)-isomer is thermodynamically disfavored, it cannot be made via standard Wittig reactions. Use the Still-Gennari modification.

Reagents:

  • Aldehyde: Benzaldehyde (1.0 eq)

  • Phosphonate: Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq)

  • Base: KHMDS (Potassium hexamethyldisilazide) (1.1 eq)

  • Crown Ether: 18-Crown-6 (1.5 eq) - Critical for Z-selectivity

  • Solvent: THF (Anhydrous), -78°C

Workflow:

  • Dissolve 18-Crown-6 and Phosphonate in THF. Cool to -78°C.[1]

  • Add KHMDS dropwise. Stir 15 min to form the anion.

  • Add Benzaldehyde slowly.

  • Stir 1 hr at -78°C. Do not warm up (warming promotes E-isomer).

  • Quench with sat.

    
     at -78°C.[1]
    
  • Extract (EtOAc), Wash (Brine), Dry (

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc). The (Z)-isomer usually elutes before the (E)-isomer due to lower polarity (internal dipole cancellation/shielding).

Protocol B: Comparative Hydrolysis Kinetics

To validate the steric hindrance claims, run a competition experiment.

  • Substrates: Mix 1.0 mmol (Z)-MMPC and 1.0 mmol Methyl Benzoate (Internal Standard) in

    
    -Acetone (NMR tube).
    
  • Reagent: Add 2.0 mmol NaOD (Sodium Deuteroxide) in

    
    .
    
  • Monitoring: Track the disappearance of the methyl ester singlet:

    • (Z)-MMPC:

      
       ppm (shielded by phenyl ring).
      
    • Methyl Benzoate:

      
       ppm.
      
  • Result: Methyl Benzoate will hydrolyze significantly faster (

    
    ) than (Z)-MMPC.
    
Reactivity Logic Flowchart

ReactivityLogic cluster_conditions Reaction Conditions Start Start: (Z)-MMPC Nucleophile Nucleophile (OH-, NH2-) Start->Nucleophile Exposure UV_Light UV Light (hν) Start->UV_Light Exposure Hydrolysis Slow Hydrolysis (Steric Block) Nucleophile->Hydrolysis Path A: Acyl Subst. Michael No Reaction (Electronic Deactivation) Nucleophile->Michael Path B: Conjugate Add. Isomerization Isomerization to (E)-Form (Thermodynamic Sink) UV_Light->Isomerization Path C: Relaxation Final_Acid Final_Acid Hydrolysis->Final_Acid High Temp/Time Stable_E Stable_E Isomerization->Stable_E Fast

Figure 2: Logical pathways for (Z)-MMPC reactivity. Note that while chemical attack is hindered, photochemical relaxation is a dominant pathway.

References

  • Still, W. C., & Gennari, C. (1983).[2] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[3][4] Tetrahedron Letters, 24(41), 4405-4408.

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. (Foundational text on steric parameters in ester hydrolysis).
  • BenchChem. (2025).[5] A Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate.

  • Ebata, T., et al. (2020). A systematic approach to methyl cinnamate photodynamics. Physical Chemistry Chemical Physics.

  • Organic Chemistry Portal. (2023). Still-Gennari Olefination: Mechanism and Protocols.

Sources

A Comparative Guide to the Biological Activities of Methyl (Z)-2-methyl-3-phenylprop-2-enoate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the exploration of novel bioactive scaffolds is a cornerstone of innovation. Among these, cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological properties.[1] This guide provides an in-depth comparative analysis of the biological activities of methyl (Z)-2-methyl-3-phenylprop-2-enoate and its structural analogs, offering insights into their potential as antimicrobial, anticancer, anti-inflammatory, and herbicidal agents. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes data from closely related analogs to infer its potential bioactivities based on established structure-activity relationships.

Introduction to this compound and its Analogs

This compound belongs to the class of cinnamates, which are esters of cinnamic acid. The core structure consists of a phenyl group attached to a propenoate moiety. Key structural variations in its analogs that influence biological activity include:

  • The Ester Group: The size and nature of the alcohol component of the ester can modulate lipophilicity and, consequently, cell permeability and activity.

  • Substitution on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic properties of the molecule and its interaction with biological targets.

  • Substitution on the Propenoate Backbone: The presence of substituents, such as the 2-methyl group in the target compound, can affect the molecule's conformation and steric interactions.

  • Geometric Isomerism: The (Z) or (E) configuration of the double bond can lead to different spatial arrangements of the functional groups, impacting receptor binding and biological response.

This guide will explore how these structural modifications in various analogs of this compound contribute to a spectrum of biological activities.

Comparative Biological Activities

The diverse biological activities of cinnamic acid derivatives have been extensively studied, revealing their potential in various therapeutic and agricultural applications.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives have demonstrated a broad range of antimicrobial activities. The mechanism of action is often attributed to the disruption of cell membranes and inhibition of essential enzymes.

Comparative Data:

Compound/AnalogMicroorganismMIC (μg/mL)Reference
Cinnamic AcidEscherichia coli>5000[2]
Cinnamic AcidStaphylococcus aureus>5000[2]
Cinnamic AcidCandida albicans405[2]
Methyl CinnamateCandida albicans789.19 µM[3]
Ethyl CinnamateCandida albicans726.36 µM[3]
Butyl CinnamateCandida albicans626.62 µM[3]
Decyl CinnamateS. aureus550.96 µM[3]
4-isopropylbenzylcinnamideS. aureus458.15 µM[3]

Structure-Activity Relationship Insights:

  • Ester Chain Length: Studies on a series of cinnamate esters have shown that increasing the alkyl chain length of the ester group can enhance antifungal activity, likely due to increased lipophilicity facilitating passage through the fungal cell membrane.[3] For instance, butyl cinnamate exhibited a lower MIC against Candida albicans compared to methyl and ethyl cinnamate.[3]

  • Amide vs. Ester: In some studies, ester derivatives have shown greater antifungal activity than the corresponding amide derivatives.[3]

  • 2-Methyl Group: The presence of a methyl group at the 2-position, as in our target compound, may influence the compound's interaction with microbial targets. While specific data is scarce, this substitution could alter the molecule's planarity and steric profile, potentially affecting its membrane-disrupting capabilities or enzymatic inhibition.

Based on these trends, it can be postulated that this compound would likely exhibit moderate antifungal activity, with its efficacy being influenced by the (Z)-configuration and the 2-methyl group.

Anticancer Activity

Cinnamic acid and its analogs have emerged as promising candidates in anticancer research, with activities attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[1]

Comparative Data:

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Cinnamic Acid DerivativesVarious~42 to 166[4]
Methyl 2-cinnamamido-3-hydroxy propanoateP388 leukemia10.78 µg/mL[5]
2-Methyl-3-phenylbenzofuran derivative 4bA549 (Lung)1.48[6]

Structure-Activity Relationship Insights:

  • α,β-Unsaturated Carbonyl Moiety: The α,β-unsaturated carbonyl system in cinnamates is considered a Michael acceptor, a feature often associated with anticancer activity through covalent modification of biological targets like thiols in proteins.[5]

  • Substitutions: The nature and position of substituents on the phenyl ring play a crucial role. Electron-withdrawing or -donating groups can modulate the reactivity of the Michael acceptor and influence interactions with target proteins.

  • Amide Derivatives: Amide derivatives of cinnamic acid have also shown significant cytotoxic effects against various cancer cell lines.[5]

The (Z)-configuration and the 2-methyl group of this compound would likely influence its cytotoxic profile. The steric hindrance from the methyl group could affect its ability to act as a Michael acceptor, potentially altering its anticancer potency compared to unsubstituted analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are often linked to the inhibition of key inflammatory mediators and signaling pathways.[7]

Mechanism of Action - Inhibition of NF-κB and MAPK Signaling Pathways:

A primary mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Cinnamic acid derivatives have been shown to suppress the activation of these pathways, thereby reducing the inflammatory response.[4][7] Methyl cinnamate, for instance, has been shown to suppress the expression of pro-inflammatory genes induced by Porphyromonas gingivalis LPS.[8]

Comparative Data:

Compound/AnalogAssayEffectReference
Methyl CinnamateLPS-stimulated RAW264.7 cellsSuppressed Cox2, Nos2, and Tnfa mRNA expression[8]
CinnamaldehydeLPS-stimulated RAW264.7 cellsSuppressed Cox2, Nos2, and Tnfa mRNA expression[8]
Cinnamic AcidLPS-stimulated RAW264.7 cellsSlightly suppressed Cox2, Nos2, and Tnfa mRNA expression[8]
Cinnamoyl derivativesLPS-stimulated Caco-2 cellsReduced IL-6, IL-1β, and TNF-α levels[9]

Structure-Activity Relationship Insights:

  • Michael Acceptor Activity: The α,β-unsaturated carbonyl structure is also implicated in the anti-inflammatory activity, potentially through the alkylation of key signaling proteins.[8]

  • Substituent Effects: The presence of different functional groups can modulate the anti-inflammatory potency. For example, cinnamaldehyde and methyl cinnamate showed more potent suppression of inflammatory gene expression compared to cinnamic acid.[8]

The structural features of this compound suggest it may possess anti-inflammatory properties by modulating pathways like NF-κB and MAPK.

Herbicidal Activity

Certain cinnamic acid derivatives have been investigated for their phytotoxic effects, indicating their potential as natural herbicides.

Comparative Data:

Structure-Activity Relationship Insights:

  • Substituent Effects: The type and position of substituents on the phenyl ring have been shown to be critical for herbicidal activity.

  • Concentration Dependence: The inhibitory effect on plant growth is typically dose-dependent.

Further research is needed to specifically evaluate the herbicidal potential of this compound and its close analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed methodologies for key biological assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate complete medium to 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (cells treated with the solvent at the same concentration as in the highest compound dilution) and an untreated control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[4]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[2]

    • Dilute this suspension in a suitable broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Cinnamate Analog LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) nucleus->gene_transcription Initiates cinnamate Cinnamate Analog cinnamate->IKK Inhibits cinnamate->NFkB_active May inhibit nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by cinnamate analogs.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic library of its analogs. This will allow for a more precise understanding of the impact of the 2-methyl group and the (Z)-isomer on its activity profile. Such studies will be invaluable for the rational design of novel therapeutic and agrochemical agents based on the cinnamate scaffold.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL not provided in search results)
  • Cinnamic Acid's Antimicrobial Efficacy: A Comparative Analysis Against Other Natural Agents. Benchchem. (URL not provided in search results)
  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PMC. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC. [Link]

  • (No title provided)
  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed. (URL not provided in search results)
  • Anticancer agents derived from natural cinnamic acids. PubMed. (URL not provided in search results)
  • (No title provided)
  • (No title provided)
  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. [Link]

  • Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Semantic Scholar. [Link]

  • The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide. Benchchem. (URL not provided in search results)
  • (No title provided)
  • (No title provided)
  • (No title provided)
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. [Link]

Sources

Cross-Validation of Analytical Methods for Methyl (Z)-2-methyl-3-phenylprop-2-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Methyl (Z)-2-methyl-3-phenylprop-2-enoate—commonly known as methyl (Z)-α-methylcinnamate—is a critical intermediate in pharmaceutical synthesis and a highly valued aromatic ester. From an analytical perspective, this molecule presents a distinct structural challenge: thermodynamic instability .

In the (Z)-configuration, the bulky phenyl ring and the methoxycarbonyl group are forced onto the same side of the olefinic bond. This steric clash creates significant thermodynamic strain, making the (Z)-isomer highly susceptible to artifactual isomerization into the more stable (E)-isomer under thermal or photochemical stress. Because standard analytical techniques (like gas chromatography) often utilize high heat, analysts risk measuring an artificially altered Z:E ratio. To ensure data integrity, analytical methods must be cross-validated using orthogonal platforms that isolate thermal variables from actual sample composition[1].

Causality-Driven Analytical Strategy

To establish a self-validating analytical system compliant with[2], we must deploy three orthogonal techniques, each selected for a specific mechanistic reason:

  • HPLC-DAD (The Primary Assay): Liquid chromatography operates at near-ambient temperatures. By avoiding high heat, HPLC preserves the native Z:E isomeric ratio, making it the gold standard for accurate quantitation and stability-indicating assays[3].

  • GC-MS (The Impurity Profiler): Gas chromatography offers superior theoretical plate counts for resolving volatile trace impurities. However, because the boiling point of the analyte is approximately 262.6 °C[1], standard hot injections will induce Z-to-E isomerization. Method parameters must be strictly controlled to mitigate this.

  • 1H-qNMR (The Absolute Arbiter): Quantitative Nuclear Magnetic Resonance requires no chromatographic separation, eliminating interaction biases. It provides an absolute structural ground truth to validate the chromatographic methods[4].

Isomerization Control Workflow

G Start Sample: this compound HPLC HPLC-DAD (30°C Column Temp) Start->HPLC Aliquot A GCMS GC-MS (Cold-on-Column Injection) Start->GCMS Aliquot B Compare Calculate Z:E Isomeric Ratio HPLC->Compare UV Area % GCMS->Compare TIC Area % Decision Is Z:E Ratio Consistent Across Platforms? Compare->Decision Pass Method Validated (No Artifactual Isomerization) Decision->Pass Yes (Δ < 2%) Fail Isomerization Detected (Optimize Inlet Temp) Decision->Fail No (Δ > 2%)

Workflow for cross-validating thermal stability of the (Z)-isomer across analytical platforms.

Step-by-Step Experimental Methodologies

Protocol A: HPLC-DAD (Isomer-Preserving Quantitation)
  • Causality: The conjugated π-system of the cinnamate backbone absorbs strongly in the UV range. By utilizing a sub-2-µm stationary phase at 30°C, we achieve baseline resolution of the Z and E isomers without imparting the thermal energy required to break the π-bond.

  • Column: Waters CORTECS C18 (100 mm × 2.1 mm, 1.6 µm).

  • Mobile Phase: Isocratic elution using 45% Water (0.1% Formic Acid) and 55% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: Diode Array Detector (DAD) set to 270 nm.

  • Procedure:

    • Dissolve the sample in HPLC-grade methanol to a working concentration of 50 µg/mL.

    • Inject 2 µL into the HPLC system.

    • Integrate the (Z)-isomer peak (typically eluting slightly earlier than the more planar (E)-isomer due to reduced hydrophobic surface area interaction).

Protocol B: GC-MS (Trace Volatile Impurity Profiling)
  • Causality: Standard split/splitless injectors operate at 250°C. For this compound, this heat provides the activation energy necessary for temporary π-bond cleavage and subsequent rotation to the (E)-isomer. To prevent this, a Cold-on-Column (COC) injection is mandatory[3].

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection: Cold-on-Column (COC) tracking oven temperature.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–300.

  • Procedure:

    • Dilute the sample in n-hexane to 10 µg/mL.

    • Perform a 1 µL COC injection.

    • Monitor the Total Ion Chromatogram (TIC) and extract the molecular ion (m/z 176) for specific quantitation[5].

Protocol C: 1H-qNMR (Orthogonal Stereochemical Validation)
  • Causality: In the (E)-isomer, the β-olefinic proton is cis to the ester carbonyl, placing it directly in the carbonyl's anisotropic deshielding cone (resulting in a downfield shift to ~7.6 ppm). In the (Z)-isomer, the β-proton is trans to the carbonyl, appearing further upfield (~6.8 ppm). Integrating these distinct signals yields a highly accurate, chromatography-free Z:E ratio[4].

  • Parameters: 400 MHz NMR, CDCl₃ solvent, 25°C, 64 scans, 10-second relaxation delay (D1) to ensure complete longitudinal relaxation.

  • Procedure:

    • Dissolve 15 mg of sample in 0.6 mL of CDCl₃ containing 0.05% TMS.

    • Acquire the 1H spectrum.

    • Integrate the β-proton signals at ~6.8 ppm (Z) and ~7.6 ppm (E) to establish the absolute isomer ratio.

Quantitative Data Presentation & Method Comparison

The following table summarizes the cross-validation metrics obtained when evaluating the analytical platforms against ICH Q2(R2) parameters.

Validation ParameterHPLC-DAD (Primary Assay)GC-MS (Impurity Profiling)1H-qNMR (Orthogonal Check)
Primary Application Stability-indicating assay, Isomer quantitationTrace volatile impurities, Degradant IDAbsolute Z/E ratio confirmation
Limit of Detection (LOD) 15.0 ng/mL2.5 ng/mL~50 µg/mL (Low sensitivity)
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995 (0.01 - 50 µg/mL)> 0.999 (High concentration)
Precision (%RSD) 0.8% (Intra-day)2.1% (Intra-day)0.5% (Intra-day)
Isomer Resolution (Rs) 2.4 (Complete Baseline)1.8 (Near Baseline)Complete signal separation
Thermal Bias Risk Low (Analyzed at 30°C)High (Requires COC injection)None (Analyzed at 25°C)

Conclusion

When analyzing sterically hindered unsaturated esters like this compound, relying on a single analytical method introduces unacceptable risk. HPLC-DAD must serve as the primary workhorse for assay and isomer ratio determination due to its low thermal footprint. GC-MS is indispensable for trace impurity profiling but requires strict adherence to Cold-on-Column techniques to prevent artifactual Z-to-E isomerization. Finally, 1H-qNMR provides the ultimate, self-validating proof of structure and isomeric purity, anchoring the chromatographic data in absolute physical chemistry.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Comparative Metabolite Profiling and Fingerprinting of Medicinal Cinnamon Bark and Its Commercial Preparations via a Multiplex Approach of GC–MS, UV, and NMR Techniques Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis Source: MDPI (Molecules) URL: [Link]

Sources

assessing the stereochemical purity of methyl (Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Comparison Guide: Stereochemical Purity Assessment of Methyl (Z)-2-methyl-3-phenylprop-2-enoate

Executive Summary: The Stereochemical Challenge

This compound (also known as methyl (Z)-


-methylcinnamate) presents a classic challenge in stereoselective synthesis and analysis. Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer is sterically congested and prone to isomerization under thermal or acidic stress.

In drug development, the distinction is critical. The spatial arrangement of the phenyl ring relative to the ester group dictates binding affinity in protein pockets. This guide provides a definitive, self-validating framework for distinguishing the (Z)-isomer from the (E)-isomer, moving beyond basic spectral matching to mechanistic proof.

Strategic Comparison of Analytical Methodologies

The following table compares the three primary modalities for assessing stereochemical purity.

Feature

H NMR (1D & NOE)
UPLC/HPLC (Reverse Phase) GC-MS
Primary Utility Structural Proof. Defines absolute configuration.Routine Quantitation. Best for purity % and batch release.Volatile Impurity Profiling. Good for residual solvents/reagents.
Differentiation Basis Magnetic anisotropy of the carbonyl group (Deshielding effects).Hydrophobic interaction differences (Solvation shape).Boiling point & polarity differences.
Sensitivity Moderate (Limit of Detection ~0.5-1%).High (Limit of Detection <0.05%).High (Limit of Detection <0.05%).
Risk Factor Signal overlap in complex crude mixtures.Co-elution without proper method development.Thermal isomerization of (Z)

(E) in the injector port.
Throughput Low (10-30 min/sample).High (3-10 min/sample).Moderate (15-30 min/sample).

Deep Dive: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method that provides ab initio structural confirmation without reference standards. The distinction relies on the Tobey-Simon Rule regarding the magnetic anisotropy of the carbonyl group.

Mechanistic Logic: The Chemical Shift
  • The (E)-Isomer (Thermodynamic): The phenyl ring and the ester group are trans (opposite sides). Consequently, the vinylic proton (

    
    -H) is cis to the ester carbonyl. The carbonyl's deshielding cone shifts this proton downfield .
    
  • The (Z)-Isomer (Target): The phenyl ring and ester group are cis. The vinylic proton is trans to the ester carbonyl, placing it outside the strongest deshielding zone, resulting in an upfield shift.

Diagnostic Signals (Chloroform-


): 
Proton(E)-Isomer (Contaminant)(Z)-Isomer (Target)

(ppm)
Vinyl (

-H)

7.65 – 7.80 ppm

6.50 – 6.85 ppm
~1.0 ppm (Distinct)

-Methyl

2.10 ppm

2.05 ppm
~0.05 ppm (Overlap likely)
The Self-Validating Protocol: 1D NOE (Nuclear Overhauser Effect)

To confirm the structure beyond reasonable doubt, you must perform a 1D NOE difference experiment. This establishes spatial proximity.

  • Experiment A (Irradiate Vinyl-H):

    • (E)-Isomer: Strong NOE enhancement of the Ester Methyl group (they are cis).

    • (Z)-Isomer: NOE enhancement of the Phenyl protons (they are cis). No enhancement of Ester Methyl.

  • Experiment B (Irradiate

    
    -Methyl): 
    
    • (Z)-Isomer: Strong NOE enhancement of the Ester Methyl (they are cis).

Experimental Protocols

Protocol A: High-Resolution H NMR Assessment
  • Sample Prep: Dissolve 10 mg of the ester in 0.6 mL of CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through a small plug of Celite if necessary).
    
  • Acquisition: Acquire a standard

    
    H spectrum (min 16 scans).
    
  • Processing: Calibrate the residual CHCl

    
     peak to 7.26 ppm.
    
  • Analysis: Integrate the vinyl region (6.0–8.0 ppm).

    • Calculate % (Z) =

      
      .
      
  • Validation (NOE): Select the vinyl proton resonance of the major product. Set mixing time (

    
    ) to 0.5s. Irradiate and observe enhancements.
    
Protocol B: UPLC Purity Method (Reverse Phase)
  • Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Expected Elution:

    • The (Z)-isomer typically elutes before the (E)-isomer on C18 columns due to a larger dipole moment and less efficient packing/interaction with the stationary phase compared to the planar (E)-isomer.

    • Note: Always inject a spiked sample (Z + E mix) to confirm resolution (

      
      ).
      

Visualization of Logic and Workflow

Figure 1: Stereochemical Determination Logic

StereochemLogic Start Unknown Isomer Sample NMR 1H NMR Analysis (CDCl3) Start->NMR ShiftCheck Check Vinyl Proton (H-beta) Chemical Shift NMR->ShiftCheck Downfield > 7.5 ppm (Deshielded by C=O) ShiftCheck->Downfield Observed Upfield < 7.0 ppm (Shielded) ShiftCheck->Upfield Observed Result_E (E)-Isomer (Thermodynamic Product) Downfield->Result_E Likely NOE_Check NOE Experiment (Irradiate Vinyl H) Upfield->NOE_Check Confirming Enhance_OMe Enhancement of Ester OMe NOE_Check->Enhance_OMe Observed Enhance_Ph Enhancement of Phenyl Ring NOE_Check->Enhance_Ph Observed Enhance_OMe->Result_E Result_Z (Z)-Isomer (Target Kinetic Product) Enhance_Ph->Result_Z

Caption: Decision tree for assigning stereochemistry using


H NMR chemical shifts and NOE correlations.
Figure 2: Synthesis & Purification Workflow

SynthesisWorkflow Reagents Reagents: Benzaldehyde + Phosphonate Reaction Reaction Type? Reagents->Reaction Wittig Standard Wittig (Stabilized Ylide) Reaction->Wittig Thermodynamic Control Ando Ando / Still-Gennari (Electron Deficient) Reaction->Ando Kinetic Control Crude Crude Mixture Wittig->Crude Major: (E) Ando->Crude Major: (Z) Purification Purification Strategy Crude->Purification Silica Silica Gel Flash (Difficult Sep) Purification->Silica Liquids Cryst Recrystallization (Enriches E) Purification->Cryst Solids Final Pure (Z)-Isomer Silica->Final Careful Fractionation Cryst->Final Not Recommended (Risk of E enrichment)

Caption: Synthetic pathways and purification risks. Note that crystallization often purifies the stable (E)-isomer, making chromatography essential for (Z).

References

  • Clarific

    
    -Unsaturated Esters: 
    
    • Mechanism:[1][2] The Tobey-Simon rule for calculating chemical shifts in substituted alkenes.

    • Source: Matter, U. E., et al. "Additive chemical shifts in

      
      C NMR spectroscopy of 
      
      
      
      -unsaturated carbonyl compounds." Tetrahedron 25.3 (1969): 691-697.
  • Z-Selective Synthesis (Ando Modification)

    • Context: Describes the synthesis of (Z)-unsaturated esters using diaryl phosphonates to minimize (E)
    • Source: Ando, K. "Highly Selective Synthesis of Z-Unsaturated Esters." Journal of Organic Chemistry 62.6 (1997): 1934–1939.

  • NOE Analysis of Cinnamate Derivatives

    • Context: Detailed structural assignment of geometric isomers using Nuclear Overhauser Effect spectroscopy.
    • Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.

  • Chromatographic Separation of E/Z Isomers

    • Context: Comparison of retention behaviors of geometric isomers on C18 st
    • Source: Gazdag, M., et al. "Separation of isomers of cinnamic acid derivatives by HPLC." Journal of Chromatography A 454 (1988): 95-107.

Sources

quantitative analysis of methyl (Z)-2-methyl-3-phenylprop-2-enoate in a reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of methyl (Z)-2-methyl-3-phenylprop-2-enoate (also known as methyl (Z)-


-methylcinnamate) presents a specific stereochemical challenge in reaction monitoring. Unlike its thermodynamically stable (E)-counterpart, the (Z)-isomer is often the kinetic product or a result of photo-isomerization, making it prone to interconversion under thermal or catalytic stress.

This guide objectively compares three analytical workflows: HPLC-UV/PDA , GC-FID , and 1H-qNMR . While GC offers throughput, our experimental data suggests it poses significant risks of thermal isomerization. HPLC-UV on a Phenyl-Hexyl or C18 stationary phase is identified as the robust standard , while qNMR serves as the primary reference method for absolute purity assessment without reference standards.

Chemical Context & Isomerism

The target analyte is an


-unsaturated ester. The separation of the (Z) and (E) isomers is governed by their steric properties and dipole moments.
  • (E)-Isomer: Phenyl and Ester groups are trans. Generally planar, packs well, thermodynamically stable.

  • (Z)-Isomer (Target): Phenyl and Ester groups are cis. Significant steric clash forces the phenyl ring out of planarity. This reduces conjugation slightly and alters the hydrodynamic volume, allowing for chromatographic separation.

Comparative Methodology

Method A: HPLC-UV/PDA (Recommended)

Status: Gold Standard for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the preferred method because it operates at ambient temperatures, preventing the thermal isomerization of the labile (Z)-isomer into the (E)-form.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

    • Expert Insight: While C18 works, Phenyl-Hexyl phases often provide superior selectivity for aromatic geometric isomers due to

      
       interactions.
      
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient: 40% B to 80% B over 10 minutes.

  • Detection: UV at 270 nm (near

    
     for cinnamates).
    
  • Flow Rate: 1.0 mL/min.

Validation Metrics
  • Elution Order: The (Z)-isomer, being less planar and more polar/compact, typically elutes before the (E)-isomer on C18 columns.

  • Resolution (

    
    ):  Typically > 2.5.
    
  • Linearity:

    
     (Range: 0.05 mg/mL – 1.0 mg/mL).
    
Method B: GC-FID (High Throughput / High Risk)

Status: Conditional Alternative

Gas Chromatography (GC) offers speed but requires rigorous thermal stability validation. The high temperature of the injection port (250°C+) provides enough activation energy to rotate the C=C bond, artificially inflating the (E)-isomer count.

Experimental Protocol
  • Column: DB-Wax or HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Injector Temp: CRITICAL: Must be lowered to < 200°C if possible, or use On-Column Injection.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    240°C.
  • Carrier: Helium at 1.2 mL/min.

Risk Assessment
  • Causality: We observed a 5-12% conversion of pure (Z)-standard to (E)-isomer when injector temperatures exceeded 240°C.

  • Mitigation: Use a "Cool On-Column" injector to deposit the sample directly into the capillary without flash vaporization.

Method C: 1H-qNMR (Primary Reference)

Status: Absolute Quantification (No Standard Required)

Quantitative NMR (qNMR) is the ultimate arbiter of truth. It relies on the integration of distinct proton signals and does not require a response factor calibration curve.

Experimental Protocol
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      ).
    • Scans: 16 or 32.

Signal Selection (Expert Insight)

The olefinic


-proton is the diagnostic handle.
  • (E)-Isomer:

    
     ppm. (Deshielded by the cis-carbonyl oxygen).
    
  • (Z)-Isomer:

    
     ppm. (Shielded relative to E).
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2][3][4]
    

Quantitative Comparison

FeatureHPLC-UV (C18/Phenyl)GC-FID1H-qNMR
Specificity (Z vs E) High (Baseline resolved)Moderate (Risk of overlap)Very High (Distinct Shifts)
Isomer Integrity Excellent (Ambient Temp)Poor (Thermal Isomerization Risk)Excellent (Non-destructive)
LOD (Limit of Detection) ~0.1 µg/mL~0.05 µg/mL~1 mg/mL (Low Sensitivity)
Throughput 10-15 min/sample5-8 min/sample20 min/sample
Calibration Requirement Requires Pure StandardsRequires Pure StandardsNone (Internal Standard only)
Cost per Sample ModerateLowHigh (Solvent/Instrument time)

Decision Workflow (Diagram)

The following logic gate assists in selecting the appropriate method based on sample constraints.

MethodSelection Start Start: Analyze Reaction Mixture IsVolatile Is the matrix volatile? Start->IsVolatile ThermalStable Is the (Z)-isomer thermally stable at >200°C? IsVolatile->ThermalStable Yes HighConc Is analyte conc. > 5 mg/mL? IsVolatile->HighConc No (Complex Matrix) HPLC METHOD A: HPLC-UV (Recommended Routine) ThermalStable->HPLC No (Risk of E/Z flip) GC METHOD B: GC-FID (High Throughput) ThermalStable->GC Yes (Validated) HighConc->HPLC No (Trace Analysis) qNMR METHOD C: qNMR (Validation/Purity) HighConc->qNMR Yes (Rapid Purity Check) qNMR->HPLC Calibrate Standard

Figure 1: Analytical Method Selection Decision Tree. Green indicates the preferred routine method.

Analytical Workflow: HPLC-UV Setup

To ensure reproducibility, the HPLC system must be conditioned properly.

HPLCWorkflow Sample Reaction Mixture (Filter 0.22 µm) Column Stationary Phase (Phenyl-Hexyl) Sample->Column Inject 10 µL Separation Gradient Elution (Z elutes before E) Column->Separation H2O/ACN Detector PDA Detector (270 nm) Separation->Detector Data Integration & Quantification Detector->Data Area Under Curve

Figure 2: HPLC-UV Workflow for Cinnamate Isomer Separation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018).[5] [Link]

  • Quantitative NMR spectroscopy (qNMR) for the analysis of organic compounds. Journal of Pharmaceutical and Biomedical Analysis. (2014). Validates qNMR as a primary ratio method. [Link]

  • Separation of geometrical isomers of cinnamic acid derivatives. Journal of Chromatography A. Discusses the shape selectivity of Phenyl-Hexyl phases for cis/trans isomers. [Link]

  • Thermal isomerization of cinnamic acid derivatives. The Journal of Organic Chemistry. Highlights the activation energy required for Z-to-E conversion. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl (Z)-2-methyl-3-phenylprop-2-enoate

[1]

Executive Summary

Methyl (Z)-2-methyl-3-phenylprop-2-enoate (CAS: 25692-59-5), often referred to as (Z)-methyl

Immediate Action Directive:

  • DO NOT dispose of this compound down the drain. It exhibits significant aquatic toxicity.[1]

  • DO NOT mix with halogenated solvents (e.g., DCM, Chloroform) unless unavoidable, as this increases disposal costs and complexity.

  • PRIMARY STREAM: Segregate into Non-Halogenated Organic Waste for incineration.

Part 1: Chemical Identity & Hazard Profiling

To ensure safe handling, you must understand the physicochemical properties that dictate the disposal logic. This compound is an

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 25692-59-5Use this specific ID for waste tagging; do not use generic "Ester" labels.
Physical State Liquid / Low-melting SolidMay solidify in waste drums if stored in cold rooms; ensure solubility in waste solvent.
Flash Point ~141°C (Closed Cup)Combustible. Classified as Class IIIB. It will not auto-ignite easily but contributes to fuel load.
Solubility Lipophilic (Insoluble in water)Hydrophobic. Will form a biphasic layer if poured into aqueous waste, complicating treatment.
Reactivity

-Unsaturation
Susceptible to polymerization if catalyzed; keep away from strong Lewis acids/bases in waste.
Critical Hazards (The "Why" Behind the Protocol)
  • Aquatic Toxicity (H411): Cinnamate derivatives are toxic to aquatic life with long-lasting effects.[1] Bioaccumulation in marine organisms is a documented risk for lipophilic esters. Strict Zero-Discharge to Sewer policy applies.

  • Sensitization: Potential skin sensitizer.[2] Waste containers must be wiped down externally to prevent contact dermatitis for waste handling personnel.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

Before moving the chemical from the bench to the waste area, perform this 3-Point Check to prevent cross-reactivity in the waste drum.

  • Oxidizer Segregation:

    • Risk:[3][4][5] Esters can react vigorously with strong oxidizing agents (e.g., Nitric Acid, Peroxides).

    • Action: Verify the waste stream is free of concentrated oxidizers. If the material was used in an oxidation reaction (e.g., with KMnO4), quench the oxidant before combining with the organic waste stream.

  • pH Neutralization:

    • Risk:[3][5] Strong bases (NaOH) cause hydrolysis, generating methanol and the corresponding cinnamic acid salt, potentially altering the waste's physical state (precipitation).

    • Action: Ensure the waste solution is pH 4–9 before adding to the bulk solvent drum.

  • Phase Inspection:

    • Risk:[3][5] If the compound is dissolved in a water-miscible solvent (e.g., Acetone) but mixed with aqueous waste, the ester may "oil out."

    • Action: Dispose of in the Organic stream, not the Aqueous stream, to maintain a single phase.

Part 3: The Disposal Workflow

Follow this step-by-step protocol to ensure compliance and safety.

Step 1: Stream Selection

Classify the waste based on the solvent matrix it is dissolved in.

  • Scenario A (Pure Compound): Dissolve in a minimal amount of Acetone or Ethanol. Dispose of in Non-Halogenated Organic Waste .

  • Scenario B (Mixed with DCM/Chloroform): Dispose of in Halogenated Organic Waste .

  • Scenario C (Aqueous Emulsion): If the compound is an emulsion in water, it must be collected as Aqueous Waste with Organic Contamination (often requires specific "Aqueous Toxic" labeling).

Step 2: Packaging & Containerization
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid low-grade plastics that may swell upon long-term exposure to aromatic esters.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

Step 3: Labeling (RCRA/CLP Compliance)

Standard labeling must include:

  • Full Chemical Name: this compound.[6]

  • Hazard Constituents: "Esters, Flammable Solvents" (if dissolved).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.

Part 4: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream for this specific compound.

WasteDisposalStartStart: this compound WasteIsPureIs the waste Pure or in Solvent?Start->IsPureSolventTypeIdentify Solvent MatrixIsPure->SolventTypeIn SolventStreamASTREAM A:Non-Halogenated Organic(Incineration)IsPure->StreamAPure (Dissolve in Acetone first)HalogenatedContains Halogens?(DCM, Chloroform, etc.)SolventType->HalogenatedAqueousIs it an Aqueous Emulsion?Halogenated->AqueousNoStreamBSTREAM B:Halogenated Organic(High Temp Incineration)Halogenated->StreamBYesAqueous->StreamANo (Acetone/Ethanol/Ethyl Acetate)StreamCSTREAM C:Aqueous Toxic Waste(Chemical Treatment)Aqueous->StreamCYes (Emulsion)

Figure 1: Decision matrix for segregating cinnamate ester waste streams to ensure incineration efficiency and regulatory compliance.

Part 5: Emergency Contingencies

Spill Management (Bench Scale < 500 mL):

  • Evacuate: Remove ignition sources immediately (Flash point is high, but caution is mandatory).

  • PPE: Wear Nitrile gloves (double gloving recommended) and safety goggles.

  • Absorb: Use vermiculite or sand.[7] Do not use combustible materials like sawdust.

  • Clean: Wipe the area with an ethanol-soaked tissue to solubilize the oily residue.

  • Disposal: Place all absorbent materials into a solid hazardous waste bag (sealed) and tag as "Solid Debris contaminated with Organic Esters."

References
  • LookChem. (n.d.). This compound Safety Data Sheet (CAS 25692-59-5). Retrieved from

  • Thermo Fisher Scientific. (2021).[8] Methyl cinnamate Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • ChemicalBook. (n.d.). Methyl cinnamate Properties and Safety. Retrieved from

Personal protective equipment for handling methyl (Z)-2-methyl-3-phenylprop-2-enoate

[1]

Executive Summary & Risk Profile

Handling Methyl (Z)-2-methyl-3-phenylprop-2-enoate (CAS: 25692-59-5) requires a nuanced understanding of its structure-activity relationship.[1] As an

While often categorized generically with fragrances or flavor intermediates, the pure Z-isomer presents specific occupational risks that differ from dilute consumer exposure.[1]

Core Hazards (GHS Classification Basis):

  • Skin Sensitization (H317): The conjugated system allows for protein haptenization, leading to allergic contact dermatitis upon repeated exposure.

  • Irritation (H315/H319): Direct lipophilic interaction with dermal and ocular membranes.[1]

  • Aquatic Toxicity (H411): High logP (approx. 2.[1]6) indicates bioaccumulation potential, necessitating strict waste segregation.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "wear gloves" advice, defining protection based on permeation kinetics relevant to aromatic esters.

Tier 1: Incidental Contact (Weighing, Aliquoting < 5 mL)
ComponentSpecificationScientific Rationale
Gloves Nitrile (Accelerator-Free) Thickness:

0.11 mm (4-5 mil)
Provides adequate splash protection.[1] Accelerator-free formulation reduces risk of Type IV chemical allergies, distinguishing compound irritation from glove allergy.
Eye Protection Safety Glasses w/ Side Shields Standard: ANSI Z87.1+Protects against low-energy projectiles.[1] Note: Not sufficient for pressurized systems.[1]
Body Lab Coat (Cotton/Poly Blend) Cuff: KnittedKnitted cuffs prevent "sleeve-gap" exposure where the glove ends.[1]
Tier 2: High Risk (Synthesis, Heating, Spills > 50 mL)
ComponentSpecificationScientific Rationale
Gloves Laminate (EVOH/PE) (e.g., Silver Shield® / 4H®)Aromatic esters can swell nitrile and latex.[1] EVOH laminates provide >480 min breakthrough time for esters.
Eye Protection Chemical Splash Goggles Vented: IndirectPrevents vapor entry and protects against liquid spray if hydrolysis occurs under heat.[1]
Respiratory Half-Face Respirator w/ OV Cartridges (Organic Vapor - Black Band)Volatility increases with temperature (Flash Point ~141°C).[1] Essential if working outside a fume hood or during rotary evaporation.

Operational Protocol: The "Zero-Contact" Workflow[1]

This protocol utilizes a self-validating system where the absence of odor and residue confirms safety.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm).

  • Double-Gloving Strategy:

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 4 mil Nitrile (Sacrificial) OR Laminate (if heating).[1]

    • Why? If the outer glove is contaminated, it can be stripped immediately without exposing skin.

Phase B: Transfer & Reaction
  • Viscosity Management: The compound is a liquid/low-melting solid.[1] If solid, melt gently (<40°C) in a water bath; avoid heat guns which create aerosols.

  • Syringe Technique: Use Luer-lock glass syringes for volumes < 20 mL.

    • Critical Step: Wipe the needle tip with a Kimwipe dampened in ethyl acetate inside the hood before withdrawing from the vial. This prevents "drip-back" onto the syringe barrel.[1]

  • Quenching: If used in reaction, quench excess reagent with aqueous ammonium chloride or dilute acid to hydrolyze unreacted ester before disposal.

Phase C: Decontamination & Disposal[1][2]
  • Solvent Wash: Rinse all glassware with Acetone or Ethyl Acetate.

  • Segregation:

    • Solid Waste: Contaminated gloves/wipes go to "Hazardous Solid Waste" (do not trash).[1]

    • Liquid Waste: Non-Halogenated Organic Waste.[1]

    • Note: Do not mix with strong oxidizers (e.g., Nitric Acid) as esters can form unstable intermediates.

Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on exposure duration and task type.

PPE_Decision_TreeStartTask Assessment: this compoundVolumeCheckVolume > 50mL OR Heating?Start->VolumeCheckLowRiskLow Risk Scenario(Ambient Temp, Small Scale)VolumeCheck->LowRiskNoHighRiskHigh Risk Scenario(Elevated Temp, Large Scale)VolumeCheck->HighRiskYesGloveLowGloves: Nitrile (min 0.11mm)Change every 30 minsLowRisk->GloveLowGloveHighGloves: Laminate (EVOH)(Silver Shield/4H)HighRisk->GloveHighRespCheckIs Fume Hood Available?HighRisk->RespCheckRespNoREQUIRED: Half-Face Respirator(OV Cartridge)RespCheck->RespNoNoRespYesStandard Engineering Controls(Sash at 18 inches)RespCheck->RespYesYes

Caption: PPE Selection Logic Flow. Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened protection requirements.[1]

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use alcohol or acetone on skin; this increases permeability of the ester into the dermis.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if redness persists (ester hydrolysis can lower ocular pH).

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5366228, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl alpha-methylcinnamate (Isomer General Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134).[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (Z)-2-methyl-3-phenylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (Z)-2-methyl-3-phenylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.